molecular formula C9H10N2 B164407 5-methyl-1H-indol-6-amine CAS No. 139121-41-8

5-methyl-1H-indol-6-amine

Cat. No.: B164407
CAS No.: 139121-41-8
M. Wt: 146.19 g/mol
InChI Key: UDRZZTWNPXZLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indol-6-amine is a synthetically versatile indole derivative that serves as a critical building block in medicinal chemistry and antimicrobial research. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules . This specific amine-substituted indole is of particular value for developing new pharmacological leads, especially in the synthesis of compounds evaluated for their effects on microbial cells . Research into 1H-indol-6-ylamine substituted compounds has demonstrated that certain derivatives can exhibit a dose-dependent SOS-inducing activity at bactericidal concentrations, suggesting a mechanism of action that involves impacting the genetic apparatus of microbial cells . Furthermore, indole-based molecular hybrids are widely explored for their broad-spectrum biological activities, including significant antimicrobial, antiviral, and antifungal properties, making this compound a strategic intermediate for constructing novel therapeutic agents . Its utility extends to molecular docking studies, where it aids in the investigation of binding modes to bacterial regulator proteins, facilitating the rational design of new anti-infectives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRZZTWNPXZLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312514
Record name 5-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139121-41-8
Record name 5-Methyl-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139121-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-1H-indol-6-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 5-methyl-1H-indol-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates known information for structurally related indole derivatives to provide a comprehensive and practical resource. The guide includes tabulated physicochemical data, detailed experimental protocols for property determination, a proposed synthetic workflow, and a discussion of potential signaling pathway interactions.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and biological activity assessment. While experimental data for this specific molecule is scarce, the following table summarizes known and predicted values. The molecular weight and formula are confirmed for this compound[1]. Predicted values for other properties are derived from closely related isomers and computational models, and should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Melting Point Not available
Boiling Point Not available
pKa (most basic) Predicted: ~4.5-5.5
LogP (Octanol-Water Partition Coefficient) Predicted: ~1.5-2.5
Water Solubility Predicted: Sparingly soluble
Topological Polar Surface Area (TPSA) 41.81 Ų (for 4-methyl-1H-indol-5-amine)

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following methodologies are adapted from established procedures for amine and indole-containing compounds.

Melting Point Determination (Capillary Method)
  • Principle: The melting point is a key indicator of purity. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

  • Methodology:

    • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube sealed at one end.

    • Apparatus: A calibrated melting point apparatus is used.

    • Procedure: The capillary tube is placed in the apparatus and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

LogP Determination (Shake-Flask Method)
  • Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between n-octanol and water.

  • Methodology:

    • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

    • Partitioning: A known amount of this compound is dissolved in the two-phase system and shaken until equilibrium is reached.

    • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
  • Principle: This method determines the saturation concentration of a compound in water at a specific temperature.

  • Methodology:

    • Equilibration: An excess amount of this compound is added to a known volume of water and shaken at a constant temperature until equilibrium is achieved.

    • Separation: The undissolved solid is removed by centrifugation or filtration.

    • Quantification: The concentration of the dissolved compound in the clear aqueous phase is measured using a validated analytical method (e.g., HPLC).

pKa Determination (Potentiometric Titration)
  • Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change.

  • Methodology:

    • Solution Preparation: A solution of this compound of known concentration is prepared.

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic route could start from a commercially available substituted nitrotoluene, proceeding through a Fischer indole synthesis or a similar cyclization method, followed by reduction of the nitro group.

G A 2-Methyl-4-nitrotoluene C Fischer Indole Synthesis A->C Reaction with appropriate carbonyl compound B Substituted Phenylhydrazine B->C D 5-Methyl-6-nitro-1H-indole C->D E Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->E F This compound E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Proposed Synthetic Workflow for this compound.
General Experimental Protocol for Synthesis

  • Step 1: Fischer Indole Synthesis of 5-Methyl-6-nitro-1H-indole.

    • A substituted phenylhydrazine (derived from 2-methyl-4-nitrotoluene) is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid followed by decarboxylation) in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The reaction mixture is heated to drive the cyclization.

  • Step 2: Reduction of the Nitro Group.

    • The resulting 5-methyl-6-nitro-1H-indole is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with palladium on carbon, is used to reduce the nitro group to the primary amine.

  • Step 3: Purification and Characterization.

    • The crude this compound is purified by column chromatography on silica gel. The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not extensively reported. However, the indole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant biological activities, particularly as anticancer agents. Indole compounds are known to interact with various cellular targets and modulate key signaling pathways.

Postulated Signaling Pathway Involvement

Based on the known activities of other anticancer indole derivatives, this compound could potentially modulate signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Additionally, indoles are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are involved in xenobiotic metabolism and immune responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition AhR AhR Gene Expression Gene Expression AhR->Gene Expression PXR PXR PXR->Gene Expression Indole This compound Indole->PI3K Inhibition? Indole->AhR Activation Indole->PXR Activation G A Cancer Cell Seeding B Treatment with this compound (various concentrations) A->B C Incubation (e.g., 48 hours) B->C D MTT Assay C->D E Measurement of Absorbance D->E F Calculation of IC50 Value E->F

References

Synthesis of 5-methyl-1H-indol-6-amine from Aromatic Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-methyl-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug development, starting from readily available aromatic amines. The synthesis is presented as a multi-step process, with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. Specifically, substituted aminoindoles, such as this compound, are of significant interest as intermediates in the synthesis of pharmacologically active molecules. This guide outlines a robust and well-documented three-step synthetic route commencing with the formation of the indole nucleus via the Fischer indole synthesis, followed by regioselective nitration and subsequent reduction to the target amine.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the following three-step sequence:

  • Step 1: Fischer Indole Synthesis of 5-methyl-1H-indole from 4-methylphenylhydrazine.

  • Step 2: Nitration of 5-methyl-1H-indole to yield 5-methyl-6-nitro-1H-indole.

  • Step 3: Reduction of 5-methyl-6-nitro-1H-indole to the final product, this compound.

Synthesis_Workflow AromaticAmine p-Toluidine Hydrazine 4-Methylphenylhydrazine AromaticAmine->Hydrazine Diazotization, Reduction Indole 5-Methyl-1H-indole Hydrazine->Indole Fischer Indole Synthesis (with Pyruvic Acid) NitroIndole 5-Methyl-6-nitro-1H-indole Indole->NitroIndole Nitration (HNO3/H2SO4) AminoIndole This compound NitroIndole->AminoIndole Reduction (e.g., H2/Pd-C)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 5-methyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from arylhydrazines and carbonyl compounds. In this step, 4-methylphenylhydrazine (which can be prepared from p-toluidine via diazotization and reduction) is reacted with pyruvic acid.

Experimental Protocol:

  • A mixture of 4-methylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2-4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting Material4-Methylphenylhydrazine HClCommercially Available
ReagentPyruvic AcidCommercially Available
SolventGlacial Acetic Acid-
Reaction TemperatureReflux[1]
Reaction Time2-4 hours[1]
Typical Yield80-90%[2]
Melting Point59-61 °C[3]
Step 2: Synthesis of 5-methyl-6-nitro-1H-indole

The nitration of 5-methyl-1H-indole is a key step that requires careful control of reaction conditions to achieve the desired regioselectivity at the C6 position.

Experimental Protocol:

  • 5-methyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.

  • A solution of potassium nitrate (1.05 eq) in concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

ParameterValueReference
Starting Material5-Methyl-1H-indolePrepared in Step 1
Nitrating AgentKNO₃/H₂SO₄[4]
SolventConcentrated H₂SO₄[4]
Reaction Temperature0-5 °C[4]
Reaction Time1-2 hours[4]
Typical Yield60-70% (for 6-nitro isomer)[4]
Melting Point141-143 °CN/A
Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • 5-methyl-6-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Starting Material5-Methyl-6-nitro-1H-indolePrepared in Step 2
Reducing AgentH₂/Pd-C[5][6]
SolventEthanol or Methanol[5][6]
Reaction TemperatureRoom Temperature[5][6]
Reaction Time2-6 hours[5][6]
Typical Yield>90%[5]
Melting PointN/AN/A

Logical Relationships and Workflow Visualization

The synthesis of this compound follows a logical progression of functional group transformations on an aromatic core. The workflow can be visualized as the construction of the indole ring system, followed by the introduction and subsequent modification of a key functional group.

Logical_Workflow cluster_0 Indole Ring Formation cluster_1 Functional Group Interconversion A Aromatic Amine (p-Toluidine) B Arylhydrazine Formation A->B Diazotization & Reduction C Fischer Indole Synthesis B->C Reaction with Ketone D 5-Methyl-1H-indole C->D E Nitration D->E Introduce Directing Group F 5-Methyl-6-nitro-1H-indole E->F G Reduction F->G H This compound G->H

Figure 2: Logical workflow of the synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from an aromatic amine precursor. The described three-step sequence, employing the Fischer indole synthesis, regioselective nitration, and catalytic hydrogenation, represents a reliable and scalable approach for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the field of medicinal chemistry and drug development to produce this compound for their research needs.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide presents the expected spectroscopic data for 5-methyl-1H-indol-6-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed, generalized experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.8s1HN1-H
~7.1s1HH-7
~6.8s1HH-4
~6.2t1HH-2
~6.1t1HH-3
~4.5br s2H-NH₂
~2.2s3H5-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~140C-6
~135C-7a
~128C-5
~125C-3a
~122C-2
~105C-4
~102C-7
~100C-3
~215-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (amine)
~3300MediumN-H stretch (indole)
3100-3000WeakC-H stretch (aromatic)
2950-2850WeakC-H stretch (methyl)
1620-1580MediumN-H bend (amine)
1600-1450StrongC=C stretch (aromatic ring)
1335-1250StrongC-N stretch (aromatic amine)
Table 4: Predicted Mass Spectrometry Data
m/z RatioPredicted Ion
146.08[M]⁺
131.06[M-NH₂]⁺
130.05[M-NH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the acquisition parameters for ¹H NMR, including the spectral width, number of scans (e.g., 16 or 32), and relaxation delay.

    • For ¹³C NMR, use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Perform a background scan with no sample present.

    • Set the spectral range (typically 4000-400 cm⁻¹) and the number of scans (e.g., 16 or 32) for averaging to improve the signal-to-noise ratio.

  • Data Acquisition: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method Selection: Choose an appropriate ionization technique. For a relatively small organic molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Instrument Setup:

    • EI-MS: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The molecules are bombarded with high-energy electrons.

    • ESI-MS: The sample solution is introduced into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC). A high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Compound Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire Acquire FID NMR_Spec->Acquire Processing Fourier Transform, Phase & Baseline Correction Acquire->Processing Spectrum Final NMR Spectrum Processing->Spectrum

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Compound ATR Place on ATR Crystal Sample->ATR IR_Spec FTIR Spectrometer ATR->IR_Spec Background Acquire Background IR_Spec->Background Sample_Scan Acquire Sample Scan IR_Spec->Sample_Scan Ratio Ratio Sample to Background Background->Ratio Sample_Scan->Ratio Spectrum Final IR Spectrum Ratio->Spectrum

Caption: General workflow for Infrared (IR) spectroscopy using an ATR accessory.

MS_Workflow Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Introduction Sample Introduction (e.g., Infusion, GC, LC) Sample_Prep->Introduction Ionization Ionization (e.g., ESI, EI) Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for Mass Spectrometry (MS).

In Silico ADMET Profiling of 5-methyl-1H-indol-6-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these properties is therefore critical to de-risk drug development projects, saving both time and resources. In silico, or computational, ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and guiding the optimization of lead candidates.[1][2][3]

This technical guide provides a comprehensive overview of the in silico ADMET properties of 5-methyl-1H-indol-6-amine analogs, a chemical scaffold of interest in various therapeutic areas. We will delve into the key ADMET parameters, the methodologies for their prediction, and present data in a clear, comparative format. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics based on this privileged structure.

Core ADMET Properties of this compound Analogs

The following tables summarize the predicted in silico ADMET properties for a representative set of hypothetical this compound analogs. These values are generated based on established computational models and provide a comparative framework for lead selection and optimization.

Table 1: Physicochemical and Absorption Properties
AnalogMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Water Solubility (logS)Human Intestinal Absorption (%)Caco-2 Permeability (nm/s)
Parent 146.191.8549.33-2.5> 90%> 20
Analog A 220.252.5065.12-3.1> 85%15-20
Analog B 295.343.1580.45-4.2> 80%10-15
Analog C 350.414.0295.78-5.0< 70%< 10
Table 2: Distribution and Metabolism Properties
AnalogPlasma Protein Binding (%)Blood-Brain Barrier (BBB) PenetrationCYP2D6 InhibitionCYP3A4 Inhibition
Parent < 80%HighLowLow
Analog A 80-90%ModerateModerateLow
Analog B > 90%LowHighModerate
Analog C > 95%Very LowHighHigh
Table 3: Excretion and Toxicity Properties
AnalogRenal Clearance (ml/min/kg)Ames MutagenicityhERG Inhibition (pIC50)Hepatotoxicity Risk
Parent ModerateLow Probability< 5Low
Analog A ModerateLow Probability5 - 6Low
Analog B LowHigh Probability> 6Moderate
Analog C LowHigh Probability> 7High

Experimental Protocols for In Silico ADMET Prediction

The data presented in the tables above are derived from a variety of in silico models. The following section outlines the detailed methodologies for predicting these key ADMET parameters.

Physicochemical Property Prediction
  • Methodology: Quantitative Structure-Property Relationship (QSPR) models are predominantly used. These models are built using large datasets of experimentally determined properties and molecular descriptors.

  • Software: Commonly used software includes ADMET Predictor®, SwissADMET, and pkCSM.[4][5] These platforms utilize algorithms like artificial neural networks and support vector machines.[5]

  • Protocol:

    • The 2D or 3D structure of the this compound analog is provided as input (e.g., in SMILES or SDF format).

    • The software calculates a range of molecular descriptors (e.g., topological, electronic, constitutional).

    • These descriptors are then fed into the pre-trained QSPR models to predict properties such as LogP, TPSA, and water solubility.

Absorption Prediction
  • Methodology: Models for human intestinal absorption (HIA) and Caco-2 permeability are often based on a combination of physicochemical properties and structural fingerprints.

  • Software: Tools like GastroPlus® (integrated with ADMET Predictor®) and Simcyp® are industry standards.[4]

  • Protocol:

    • Input the chemical structure.

    • The software calculates relevant descriptors and utilizes models trained on extensive experimental data for HIA and Caco-2 permeability.

    • The output is typically a percentage of absorption or a permeability value in nm/s.

Distribution Prediction
  • Methodology: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration are predicted using QSAR models. For BBB, parameters like the CNS Multiparameter Optimization (CNS MPO) score are also employed.[6]

  • Software: ADMET Predictor®, pkCSM, and specialized CNS MPO calculators are utilized.[4][5]

  • Protocol:

    • Provide the molecular structure.

    • The software's models, trained on in vitro PPB data and in vivo BBB penetration data, predict the respective properties.

    • BBB penetration is often categorized as high, moderate, low, or none.

Metabolism Prediction
  • Methodology: Prediction of Cytochrome P450 (CYP) inhibition is crucial for assessing drug-drug interaction potential. This is typically achieved through machine learning models or pharmacophore-based approaches. Site of metabolism (SOM) prediction identifies the most likely atoms in a molecule to be metabolized.

  • Software: ADMET Predictor®, StarDrop™, and Meteor Nexus are common tools.

  • Protocol:

    • Input the analog's structure.

    • For CYP inhibition, the software compares the input structure to known inhibitors and non-inhibitors of specific CYP isoforms (e.g., 2D6, 3A4).

    • For SOM, the software uses models that consider factors like atom accessibility and reactivity to highlight potential metabolic hotspots.

Toxicity Prediction
  • Methodology: A range of endpoints are predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. These predictions rely on QSAR models and structural alerts (substructures known to be associated with toxicity).

  • Software: DEREK Nexus, TOPKAT, and the toxicity modules within platforms like ADMET Predictor® are widely used.

  • Protocol:

    • Submit the chemical structure.

    • The software screens the structure against databases of toxicophores and applies predictive models.

    • The output provides a risk assessment or a probability of a specific toxicity. Aromatic amines, in particular, are a class of compounds that can be prone to eliciting mutagenicity.[2]

Visualizations

In Silico ADMET Workflow

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Compound This compound Analog Structure Absorption Absorption (HIA, Caco-2) Compound->Absorption Distribution Distribution (PPB, BBB) Compound->Distribution Metabolism Metabolism (CYP Inhibition, SOM) Compound->Metabolism Excretion Excretion (Renal Clearance) Compound->Excretion Toxicity Toxicity (Ames, hERG, Hepatotoxicity) Compound->Toxicity Data Quantitative Data Tables Absorption->Data Distribution->Data Metabolism->Data Excretion->Data Toxicity->Data Analysis Lead Optimization & Candidate Selection Data->Analysis

Caption: A generalized workflow for in silico ADMET property prediction.

Hypothetical Signaling Pathway Involvement

Many indole-based compounds are known to interact with kinases. The following diagram illustrates a hypothetical signaling pathway where a this compound analog might act as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Gene Expression TranscriptionFactor->Gene Promotes Analog This compound Analog (Inhibitor) Analog->Kinase1 Inhibits

Caption: Hypothetical kinase inhibition by a this compound analog.

Conclusion

The in silico ADMET profiling of this compound analogs is a powerful strategy to guide drug discovery efforts. By leveraging a suite of computational tools and methodologies, researchers can gain early insights into the potential pharmacokinetic and toxicological profiles of their compounds. This proactive approach allows for the prioritization of candidates with a higher probability of success in later-stage development, ultimately accelerating the delivery of new and effective medicines to patients. The data and protocols presented in this guide offer a foundational framework for the rational design of novel therapeutics based on this promising chemical scaffold.

References

5-Methyl-1H-indol-6-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the diverse family of indole derivatives, 5-methyl-1H-indol-6-amine has emerged as a promising and versatile scaffold for the design and development of novel therapeutic agents. Its unique structural architecture, featuring a methylated indole core with a reactive amino group at the 6-position, provides a fertile ground for chemical modifications to optimize pharmacological properties and explore new therapeutic frontiers. This technical guide offers a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of derivatives based on the this compound core, highlighting its significant potential in the development of new treatments for a range of diseases, including cancer and microbial infections.

Physicochemical Properties

PropertyValueSource
CAS Number 139121-41-8[1][2]
Molecular Formula C₉H₁₀N₂[1][2]
Molecular Weight 146.19 g/mol [1][2]
Appearance Solid
Melting Point 75-79 °C
Storage Temperature −20°C

Synthesis of the Core Scaffold

The synthesis of the this compound core can be approached through multi-step sequences, often involving the construction of the indole ring with the required substituents. A common and adaptable strategy is the Fischer indole synthesis.[3][4] While a specific protocol for this compound is not widely published, a plausible synthetic route can be adapted from established methods for analogous indole syntheses, such as the one for 5-methyl-2-phenyl-1H-indol-3-amine.[2][3]

A potential synthetic pathway could commence with the nitration of a suitable 5-methylindole precursor, followed by reduction of the nitro group to the desired 6-amino functionality.

SynthesisWorkflow Start 5-Methylindole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 6-Nitro-5-methyl-1H-indole Nitration->Intermediate Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed methodology adapted from established procedures for the synthesis of related aminoindoles.[2][5]

Step 1: Nitration of 5-Methylindole

  • Reaction Setup: Dissolve 5-methylindole (1 equivalent) in a suitable solvent such as sulfuric acid or acetic anhydride in a flask cooled in an ice-salt bath to maintain a temperature between -10 and 0 °C.

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the stirred solution, ensuring the temperature does not rise above 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water until neutral, and then purify by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-nitro-5-methyl-1H-indole.

Step 2: Reduction of 6-Nitro-5-methyl-1H-indole to this compound

  • Reaction Setup: Suspend the synthesized 6-nitro-5-methyl-1H-indole (1 equivalent) in a solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

  • Reducing Agent: Add a reducing agent, for instance, tin(II) chloride (SnCl₂) (3-5 equivalents) portion-wise to the stirred suspension. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere can be employed.[6]

  • Reaction Conditions: If using SnCl₂, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the final this compound.

Medicinal Chemistry Applications and Biological Activities

The 6-aminoindole scaffold is a valuable building block in medicinal chemistry, with derivatives exhibiting a range of biological activities. These include roles as inhibitors of various protein kinases, anticancer agents, and antimicrobial compounds.[7][8]

Anticancer Activity

Derivatives of the 6-aminoindole scaffold have shown significant potential as anticancer agents.[7] A notable example is the investigation of 6-substituted aminoindazoles, which are bioisosteres of 6-aminoindoles, as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1] One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM.[1] This highlights the potential of N-substituted this compound derivatives as a promising avenue for the development of novel anticancer therapeutics.

Table 1: Anticancer Activity of a Representative 6-Aminoindazole Derivative

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Human Colorectal Carcinoma)0.4 ± 0.3[1]

The anticancer activity of these compounds is often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] For instance, many indole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation IndoleDerivative This compound Derivative IndoleDerivative->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Antimicrobial Activity

Indole derivatives are well-known for their broad-spectrum antimicrobial properties.[8][9] The incorporation of the this compound scaffold into various heterocyclic systems can lead to the development of potent antibacterial and antifungal agents. Structure-activity relationship (SAR) studies on related indole-containing compounds have shown that modifications at the amino group and on the indole ring can significantly influence the antimicrobial potency and spectrum.[9]

Table 2: Representative Antimicrobial Activity of Indole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Indolyl-thiosemicarbazonesMycobacterium tuberculosis1.6
Indole-based 1,3,4-oxadiazolesStaphylococcus aureus< 8[10]
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivativesPseudomonas aeruginosa9.37[11]
Indolyl derivatives with amino-guanidinium moietiesKlebsiella pneumoniae4-8[8]

Note: The data in this table is for structurally related indole derivatives and serves to illustrate the potential of the this compound scaffold in antimicrobial drug discovery.

The development of novel antimicrobial agents often follows a structured workflow from initial screening to lead optimization.

Antimicrobial_Screening_Workflow Start Synthesized this compound Derivatives PrimaryScreening Primary Screening (e.g., Agar diffusion assay) Start->PrimaryScreening MIC_Determination MIC Determination (Broth microdilution) PrimaryScreening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A typical workflow for antimicrobial screening of new compounds.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by related indole and aminoindole derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and potentially other therapeutic areas. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core will undoubtedly pave the way for the identification of new and effective drug candidates. This technical guide provides a foundational resource for researchers to embark on the exploration of this exciting area of medicinal chemistry.

References

A Technical Guide to the Discovery of Bioactive Compounds from Aminoindole Scaffolds: A Focus on 5-Methyl-1H-indol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows for diverse biological activities, making it a focal point in drug discovery.[3][4] Aminoindoles, such as 5-methyl-1H-indol-6-amine, represent versatile building blocks for creating novel therapeutic agents. While literature specifically detailing extensive bioactive compound discovery directly from this compound is limited, this guide leverages data from closely related analogs and general indole chemistry to provide a comprehensive framework for researchers. This document outlines synthetic strategies, key biological targets, detailed experimental protocols, and quantitative activity data for bioactive compounds derived from aminoindole cores.

Section 1: Synthetic Strategies for Aminoindole Derivatives

The synthesis of bioactive molecules from an aminoindole core can be approached in two primary stages: the initial construction of the substituted indole ring and the subsequent functionalization of the amine group to generate a library of diverse compounds.

Core Indole Synthesis

Classic methods like the Fischer, Bischler-Möhlau, and Larock indole syntheses are foundational for creating the core indole scaffold.[5] The Fischer indole synthesis, for example, is a robust method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]

G indole_core indole_core schiff schiff indole_core->schiff acylation acylation alkylation alkylation library library schiff->library acylation->library alkylation->library

Caption: General workflow for synthesis and derivatization of aminoindoles.

Derivatization of the Amino Group

Once the aminoindole core is obtained, the amine group serves as a versatile handle for introducing chemical diversity. Common derivatization strategies include:

  • Schiff Base Formation: Condensation with various aromatic or heterocyclic aldehydes to explore different steric and electronic properties.[7]

  • Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities.

  • N-Alkylation/Arylation: Introducing alkyl or aryl groups can significantly impact the molecule's lipophilicity and binding interactions.[8]

Table 1: Summary of Common Indole Synthesis Methodologies

Synthesis Method Reactants Conditions Key Features
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/Ketone Acid catalyst (e.g., H₂SO₄, PPA) Highly versatile and widely used for various substituted indoles.[5]
Bischler-Möhlau Synthesis α-Halo-ketone, Aniline Stirring, often with microwave irradiation Good for producing 2-arylindoles.[5]
Larock Indole Synthesis 2-Iodoaniline, Alkyne Palladium catalyst (e.g., Pd(OAc)₂) Efficient for creating highly substituted indoles.[5]

| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonic ester | Polar solvents | Specifically produces 5-hydroxyindole derivatives.[9] |

Section 2: Biological Activities and Key Signaling Pathways

Indole derivatives are known to modulate several critical signaling pathways involved in cell growth, proliferation, and survival, making them prime candidates for anticancer and anti-neurodegenerative drug development.[8][10]

Anticancer Activity

Many indole-based compounds exhibit potent anticancer activity by targeting fundamental cellular processes.[11] Key mechanisms include:

  • Tubulin Polymerization Inhibition: Vinca alkaloids, a class of indole derivatives, are well-known for their ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis.[12]

  • Kinase Inhibition: Indole derivatives can target crucial signaling pathways that are often hyperactivated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Some indole derivatives have been shown to inhibit key components, leading to apoptosis.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indole Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

MAPK Pathway: The Mitogen-activated protein kinase (MAPK) pathway is also crucial for cell proliferation and is a target for indole alkaloids in cancer treatment.[13]

G GF Growth Factor Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Inhibitor Indole Alkaloids Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition points in the MAPK signaling pathway by indole alkaloids.

Anti-Neurodegenerative Activity

Indole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][10]

Section 3: Quantitative Bioactivity Data

The following tables summarize the in vitro activity of various indole derivatives against cancer cell lines and cholinesterase enzymes. It is important to note that these compounds are analogs and not direct derivatives of this compound, but they provide crucial structure-activity relationship (SAR) insights.

Table 2: Anticancer Activity of Representative Indole Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
Azine-Indole Derivative HCT-116 (Colon) 4.27 - 8.15 µM [12]
Azine-Indole Derivative HepG2 (Liver) 4.09 - 9.05 µM [12]
Azine-Indole Derivative MCF-7 (Breast) 6.19 - 8.39 µM [12]
1,3,4,9-tetrahydropyrano[3,4-b]indole MDA-MB-231 (Breast) 2.29 µM [12]
Methoxy-substituted Indole Curcumin HeLa (Cervical) 4 µM [12]
β-carboline Alkaloid (Flavopereirine) HCT116 (Colorectal) 8.15 µM [11]
Mannich Base Indole Derivative HeLa (Cervical) 0.50 µM [14]

| Mannich Base Indole Derivative | MCF-7 (Breast) | 0.55 µM |[14] |

Table 3: Anti-Cholinesterase Activity of Representative Indole Amines

Compound Class Enzyme Activity (IC₅₀) Reference
Indole-based Sulfonamide Acetylcholinesterase (AChE) 0.17 ± 0.02 µM [1]
Indole Amine Derivative Acetylcholinesterase (AChE) 4.66 µM [1]
Indole-based Sulfonamide Acetylcholinesterase (AChE) 0.15 - 32.10 µM [10]
Indole-based Sulfonamide Butyrylcholinesterase (BChE) 0.20 - 37.30 µM [10]

| Azepino[4,3-b]indole Derivative | Butyrylcholinesterase (BChE) | 0.020 µM |[10] |

Section 4: Key Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel compounds.

General Protocol for Schiff Base Synthesis from an Aminoindole

This protocol describes the reaction of an aminoindole with an aromatic aldehyde.[7]

  • Reactant Preparation: Dissolve the starting aminoindole (e.g., this compound) (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold ethanol, and air dry. Recrystallize if necessary to obtain the pure Schiff base derivative.

Protocol for In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentrations.

The aminoindole scaffold is a highly valuable starting point for the development of novel bioactive compounds. By employing established synthetic methodologies such as the Fischer indole synthesis and subsequent derivatization reactions, researchers can generate large libraries of candidate molecules. As evidenced by data from analogous compounds, these derivatives show significant promise as anticancer agents, primarily through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, and as potential therapeutics for neurodegenerative diseases via cholinesterase inhibition. The protocols and data presented in this guide offer a foundational framework for scientists and drug development professionals to explore the rich chemical space of aminoindoles and unlock their therapeutic potential.

References

Theoretical studies on the reactivity of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Reactivity of 5-methyl-1H-indol-6-amine

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of bioactive natural products and synthetic pharmaceuticals.[1][2] This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of a specific derivative, this compound. While direct experimental and computational studies on this exact molecule are limited in published literature, this paper establishes a robust predictive analysis based on well-documented theoretical studies of the parent indole nucleus and closely related derivatives.[3][4][5] We outline a standard computational workflow for reactivity analysis, present hypothetical quantitative data for key reactivity descriptors, and propose experimental protocols for the validation of these theoretical predictions. This document serves as a foundational guide for researchers aiming to explore the synthetic utility and potential biological applications of this compound.

Introduction to the Reactivity of the Indole Nucleus

The indole ring system is an aromatic heterocycle characterized by its electron-rich nature. This high electron density arises from the delocalization of the nitrogen atom's lone pair of electrons across the bicyclic structure. Consequently, the indole nucleus is highly susceptible to electrophilic substitution reactions, with the C3 position of the pyrrole ring being the most common site of attack due to its highest electron density.[6]

The reactivity of the parent indole can be significantly modulated by the introduction of substituents. In the case of This compound , the molecule is decorated with two electron-donating groups (EDGs) on the benzene ring:

  • A methyl group (-CH3) at the C5 position: This group exerts a positive inductive effect (+I), pushing electron density into the ring.

  • An amine group (-NH2) at the C6 position: This is a powerful activating group, exerting both a positive inductive (+I) and a strong positive mesomeric (+M) effect.

The synergistic electron-donating effects of these two groups are predicted to significantly enhance the nucleophilicity of the entire indole system, making it highly reactive towards electrophiles. This enhanced reactivity will not only be observed at the C3 position but also at specific positions on the benzenoid ring.

Proposed Computational Methodology for Reactivity Analysis

To rigorously predict the reactivity of this compound, a systematic computational study is proposed. Density Functional Theory (DFT) is the method of choice for such investigations, as it provides a good balance between computational cost and accuracy for organic molecules.[4] The workflow for such a study is outlined below.

G cluster_0 Computational Workflow cluster_1 Reactivity Analysis mol_structure Define Input Structure (this compound) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc global_desc Calculate Global Descriptors (HOMO, LUMO, Hardness, etc.) freq_calc->global_desc local_desc Calculate Local Descriptors (Mulliken Charges, Fukui Functions) freq_calc->local_desc prediction Predict Reactivity (Identify Reactive Sites & Reaction Types) global_desc->prediction local_desc->prediction validation Experimental Validation (e.g., Electrophilic Substitution) prediction->validation G cluster_sites Predicted Sites of Electrophilic Attack img E_plus E+ C3_label C3 (Primary) E_plus->C3_label Most Favorable C7_label C7 (Secondary) E_plus->C7_label C4_label C4 (Secondary) E_plus->C4_label G cluster_0 Generic Ligand-Receptor Signaling ligand Indole Ligand (e.g., this compound) receptor Target Receptor (e.g., GPCR) ligand->receptor Binding transducer Signal Transducer (e.g., G-Protein) receptor->transducer Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) transducer->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response second_messenger->response

References

The Therapeutic Potential of 5-Methyl-1H-indol-6-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural foundation of numerous biologically active compounds. Among the vast family of indole derivatives, 5-methyl-1H-indol-6-amine and its structural analogs are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their potential applications in drug discovery and development.

Core Structure and Chemical Space

This compound is an indole derivative characterized by a methyl group at the 5-position and an amino group at the 6-position of the indole ring. This core structure offers multiple points for chemical modification, allowing for the exploration of a vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Key positions for modification include the indole nitrogen (N1), the amino group at C6, and other positions on the benzene ring (C4, C7) and the pyrrole ring (C2, C3).

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common and versatile method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitably substituted phenylhydrazine and a ketone or aldehyde. For the synthesis of the core scaffold, 4-methyl-3-nitrophenylhydrazine can be reacted with an appropriate carbonyl compound, followed by reduction of the nitro group to an amine.

Another powerful method is the Leimgruber-Batcho indole synthesis , which provides a high-yielding route to substituted indoles. This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring. Subsequent functional group manipulations can then be performed to introduce the desired substituents.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer efficient methods for the late-stage functionalization of the indole core, enabling the rapid synthesis of diverse analog libraries.

Potential Therapeutic Applications and Biological Activities

Structural analogs of this compound have demonstrated a wide range of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

Numerous indole derivatives have been investigated for their anticancer properties.[1][2] Analogs of this compound have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] For instance, some indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3]

Antimicrobial Activity

The indole scaffold is also a common feature in compounds with antimicrobial properties. Analogs of this compound have been evaluated for their activity against a range of bacterial and fungal pathogens.[4] The mechanism of antimicrobial action can vary, including the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial signaling pathways.

Other Potential Applications

Beyond cancer and infectious diseases, indole derivatives have shown potential in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and neuroprotective agents.[5] The diverse biological activities of this class of compounds underscore their importance as a versatile scaffold for drug discovery.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indole core. While a comprehensive SAR for this specific scaffold is still under investigation, studies on related indole derivatives provide valuable insights.

  • Substitution at the N1 position: The nature of the substituent at the indole nitrogen can significantly influence activity.[1] Small alkyl or aryl groups can modulate lipophilicity and target engagement.

  • Modifications of the C6-amino group: The amino group at the 6-position is a key handle for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems can lead to significant changes in biological activity.

  • Substitution at other ring positions: Modifications at other positions on the indole ring, such as the C2, C3, C4, and C7 positions, can also impact potency and selectivity. For example, the introduction of bulky groups at the C2 position has been shown to enhance anticancer activity in some series of indole derivatives.[1]

Quantitative Biological Data

The following table summarizes quantitative data for selected indole derivatives that are structurally related to this compound, highlighting their anticancer and antimicrobial activities.

Compound IDStructureTarget/AssayActivity (IC50/MIC in µM)Reference
Analog 1 6-Amino-seco-CI derivativeAA8 cell line (cytotoxicity)0.34[6]
Analog 2 N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d)HeLa cells (antiproliferative)0.52[3]
Analog 3 N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d)MCF-7 cells (antiproliferative)0.34[3]
Analog 4 N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d)HT-29 cells (antiproliferative)0.86[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of indole analogs.

General Procedure for Fischer Indole Synthesis

A mixture of the appropriate phenylhydrazine hydrochloride (1.0 eq) and a ketone or aldehyde (1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[2]

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through the modulation of specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

G cluster_synthesis Synthetic Workflow Start Substituted Phenylhydrazine + Ketone/Aldehyde Fischer Fischer Indole Synthesis Start->Fischer Core This compound Core Fischer->Core Analogs Structural Analogs Core->Analogs

Caption: General synthetic workflow for this compound analogs.

G Indole Indole Analog Tubulin Tubulin Indole->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Conclusion

This compound and its structural analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the amenability of the indole core to chemical modification, make them attractive candidates for further investigation in various disease areas. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and safety profiles to advance them towards clinical development.

References

Initial Toxicity Assessment of 5-Methyl-1H-indol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a framework for the initial toxicity assessment of 5-methyl-1H-indol-6-amine based on established toxicological protocols. As of the writing of this guide, specific toxicity data for this compound is not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals to guide the design and execution of a preliminary safety evaluation.

Introduction

This compound is an indole derivative. The indole scaffold is a common motif in a wide range of biologically active compounds, including pharmaceuticals and natural products.[1] Given the potential for human exposure during drug development and other applications, a thorough initial toxicity assessment is crucial to identify potential hazards. This guide outlines a tiered approach to the initial safety evaluation of this compound, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies.

Physicochemical Properties and Safety Precautions

Before initiating any toxicological studies, it is essential to understand the physicochemical properties of this compound and to handle the compound with appropriate safety precautions.

Table 1: Physicochemical Properties of this compound (Predicted and Experimental)

Property Value Reference
Molecular Formula C₉H₁₀N₂ [2]
Molecular Weight 146.19 g/mol [2]
Appearance Solid (predicted) -
Melting Point Not available -
Boiling Point Not available -
Solubility Not available -
pKa Not available -

| LogP | Not available | - |

Safety Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of dust and contact with skin and eyes.[3]

  • In case of contact, wash the affected area thoroughly with water.

  • For detailed handling and disposal information, refer to the substance's Safety Data Sheet (SDS).

In Vitro Cytotoxicity Assessment

The initial assessment of cytotoxicity provides information on the potential of a substance to cause cell death. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[4]

This protocol is adapted from standard MTT assay procedures.[5][6][7][8]

Objective: To determine the concentration of this compound that reduces the viability of a selected cell line by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity)[9]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[8]

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Table 2: Template for In Vitro Cytotoxicity Data of this compound

Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Cell Viability
0 (Control) 100
1
10
25
50
100

| IC50 (µM) | | | |

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Figure 1: Experimental Workflow for the MTT Assay.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard initial genotoxicity screening includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10][11] It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[10] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11]

Objective: To evaluate the mutagenic potential of this compound using various strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of this compound.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial strain, the test compound dilution, and either S9 mix or a buffer (for experiments without metabolic activation).[12]

    • Pour the mixture onto a minimal glucose agar plate and allow it to solidify.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Table 3: Template for Ames Test Data of this compound

Strain Treatment Concentration (µ g/plate ) With S9 Mix (Revertants/Plate) Without S9 Mix (Revertants/Plate)
TA98 Negative Control 0
Positive Control
This compound 1
10
100
500
TA100 Negative Control 0
Positive Control
This compound 1
10
100

| | | 500 | | |

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis cluster_result Result A Prepare Compound Dilutions D Mix Compound, Bacteria, and Top Agar (with/without S9) A->D B Prepare Bacterial Cultures (e.g., S. typhimurium) B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour onto Minimal Agar Plates D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies F->G H Assess Mutagenic Potential G->H

Figure 2: Experimental Workflow for the Ames Test.

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[14][15] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[14]

Objective: To assess the potential of this compound to induce micronuclei formation in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., CHO, TK6)[16][17]

  • This compound

  • Cytochalasin B (to block cytokinesis)[14]

  • Fixative solution

  • DNA stain (e.g., Giemsa)[16]

  • Microscope

Procedure:

  • Cell Treatment: Culture cells and treat them with various concentrations of this compound, with and without S9 metabolic activation.[16]

  • Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.[17]

  • Harvesting and Staining: Harvest the cells, fix them onto microscope slides, and stain them with a DNA-specific dye.[16]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][16]

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[16]

Table 4: Template for In Vitro Micronucleus Assay Data of this compound

Concentration (µM) Number of Binucleated Cells Scored Number of Micronucleated Binucleated Cells % Micronucleated Cells
0 (Control) 2000
1 2000
10 2000
25 2000
50 2000

| Positive Control | 2000 | | |

In Vivo Acute Oral Toxicity

Acute oral toxicity studies in animals provide information on the potential adverse effects of a single, high dose of a substance. The OECD guidelines for acute oral toxicity testing are widely accepted.[18]

Objective: To determine the acute oral toxicity of this compound, including the LD50 (the dose that is lethal to 50% of the test animals), if applicable.[19]

Species: Rat (commonly used)[20]

Procedure (General Outline):

  • Dosing: Administer this compound by oral gavage to a group of fasted animals at a single dose level.[20] The specific dosing procedure depends on the chosen OECD guideline (e.g., Fixed Dose Procedure - OECD 420, Acute Toxic Class Method - OECD 423, Up-and-Down Procedure - OECD 425).[18]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[19]

  • Data Collection: Record body weight changes, clinical signs of toxicity, and any instances of mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data Analysis: The results will allow for the classification of the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.[18]

Table 5: Template for In Vivo Acute Oral Toxicity Data of this compound

Dose (mg/kg) Number of Animals Number of Mortalities Clinical Signs of Toxicity Body Weight Change (%) Gross Necropsy Findings
0 (Vehicle Control)
300
2000

| LD50 (mg/kg) | | | | | |

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_data Data Collection cluster_analysis Analysis A Acclimatize Animals C Administer Single Oral Dose A->C B Prepare Dosing Formulations B->C D Observe for 14 Days C->D E Record Clinical Signs, Mortality, and Body Weight D->E F Perform Gross Necropsy E->F G Determine LD50 and Toxicity Classification F->G

Figure 3: Experimental Workflow for In Vivo Acute Oral Toxicity Study.

Potential Signaling Pathways Involved in Indole Toxicity

Indole and its derivatives can interact with various biological pathways. While the specific pathways affected by this compound are unknown, related compounds have been shown to influence signaling cascades involved in cell proliferation, apoptosis, and inflammation. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[21]

MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Indole Indole Compound (e.g., this compound) Receptor Cell Surface Receptor Indole->Receptor Binds/Interacts RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Apoptosis, Differentiation) Transcription->Response

Figure 4: Potential Involvement of Indole Compounds in the MAPK Signaling Pathway.

Conclusion

This technical guide provides a roadmap for the initial toxicity assessment of this compound. By following a systematic approach that includes in vitro cytotoxicity and genotoxicity assays, as well as an in vivo acute oral toxicity study, researchers can generate the preliminary data necessary to characterize the potential hazards of this compound. The results of these studies will be critical for making informed decisions regarding the continued development and safe handling of this compound. It is important to note that further, more specific toxicological evaluations may be required based on the findings of this initial assessment and the intended application of the compound.

References

Methodological & Application

Application Note and Protocol: Scalable Synthesis of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, two-step synthesis protocol for 5-methyl-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective nitration of commercially available 5-methyl-1H-indole to yield 6-nitro-5-methyl-1H-indole. Subsequent reduction of the nitro group via catalytic transfer hydrogenation affords the target amine in good yield. This protocol is designed for scalability and provides detailed methodologies, quantitative data, and visual workflows to facilitate its implementation in a laboratory setting.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The unique chemical properties of the indole nucleus have established it as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, substituted aminoindoles are key intermediates in the synthesis of various bioactive molecules. This application note details a robust and scalable synthetic route to this compound, a compound of interest for further chemical exploration and drug development programs.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 5-methyl-1H-indole. The first step involves the nitration of the indole ring at the C6 position, followed by the reduction of the nitro group to the corresponding amine.

G cluster_0 A 5-methyl-1H-indole B 6-nitro-5-methyl-1H-indole A->B Nitration HNO₃, H₂SO₄ C This compound B->C Reduction Pd/C, H₂ or HCOONH₄

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-nitro-5-methyl-1H-indole

This procedure describes the regioselective nitration of 5-methyl-1H-indole at the 6-position.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-methyl-1H-indole131.1710.0 g0.076 mol
Sulfuric Acid (98%)98.08100 mL-
Nitric Acid (70%)63.014.8 mL0.076 mol
Ice18.02500 g-
Deionized Water18.02500 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-methyl-1H-indole (10.0 g, 0.076 mol).

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add concentrated sulfuric acid (100 mL) to the flask while maintaining the temperature below 0 °C. Stir until the indole is completely dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.8 mL, 0.076 mol) to 20 mL of cold sulfuric acid. Keep this mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the indole solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 6-nitro-5-methyl-1H-indole will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group using catalytic transfer hydrogenation, a scalable and efficient method.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-nitro-5-methyl-1H-indole176.1710.0 g0.057 mol
Palladium on Carbon (10%)-1.0 g-
Ammonium Formate63.0618.0 g0.285 mol
Methanol32.04200 mL-
Ethyl Acetate88.11300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.0420 g-

Procedure:

  • To a 500 mL round-bottom flask, add 6-nitro-5-methyl-1H-indole (10.0 g, 0.057 mol), methanol (200 mL), and 10% palladium on carbon (1.0 g).

  • To this suspension, add ammonium formate (18.0 g, 0.285 mol) in one portion.

  • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with deionized water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 80-90%

Experimental Workflow Visualization

G cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction A Reaction Setup (5-methyl-1H-indole in H₂SO₄) B Controlled Addition (Nitrating Mixture at 0°C) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching on ice) C->D E Purification (Filtration and Washing) D->E F Reaction Setup (Nitroindole, Pd/C, HCOONH₄ in MeOH) E->F Intermediate (6-nitro-5-methyl-1H-indole) G Reaction Monitoring (TLC at reflux) F->G H Work-up (Filtration, Extraction) G->H I Purification (Chromatography/Recrystallization) H->I

Figure 2: Experimental workflow for the synthesis.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively documented, many indole derivatives are known to interact with various biological targets, including protein kinases. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many diseases, including cancer. The synthesized compound could serve as a scaffold for the development of novel kinase inhibitors.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Application of 5-methyl-1H-indol-6-amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the established anticancer properties of the broader class of indole derivatives. Direct experimental data for 5-methyl-1H-indol-6-amine in cancer research is limited. Therefore, this document serves as a representative guide for researchers interested in investigating the potential of this and similar indole-containing compounds.

Introduction

The indole scaffold is a privileged heterocyclic structure prominently featured in numerous natural products and pharmacologically active compounds.[1] In oncology, indole derivatives have emerged as a significant class of therapeutic agents, with several compounds approved for clinical use.[1][2] These molecules are known to interact with a variety of biological targets, leading to the modulation of critical cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis.[3][4][5] this compound represents a simple yet promising indole scaffold that can be explored for the development of novel anticancer agents. Its structural features offer potential for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related indole compounds, this compound may exert its anticancer effects through various mechanisms. Two plausible pathways are detailed below.

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and proliferation. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.[4][5][6][7] Numerous indole derivatives have been reported to inhibit key components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3][4][6] It is hypothesized that this compound or its derivatives could bind to the ATP-binding pocket of PI3K or mTOR, thereby inhibiting their kinase activity and downstream signaling.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Indole_Derivative This compound (Hypothesized Inhibitor) Indole_Derivative->PI3K Inhibition Indole_Derivative->mTORC1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation G_Quadruplex_Stabilization cluster_gene c-myc Gene Promoter Promoter Region G4 G-Quadruplex Coding Coding Sequence Transcription Transcription G4->Transcription Inhibition Indole_Derivative This compound Indole_Derivative->G4 Stabilization cmyc_mRNA c-myc mRNA Transcription->cmyc_mRNA Translation Translation cmyc_mRNA->Translation cmyc_Protein c-myc Protein Translation->cmyc_Protein Tumor_Growth Tumor Growth cmyc_Protein->Tumor_Growth MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of This compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., 100 µL DMSO) incubate3->add_solubilizer incubate4 Incubate for 15 minutes with shaking add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end Western_Blot_Workflow start Start cell_culture Culture and treat cells with This compound start->cell_culture lysis Lyse cells and collect protein extract cell_culture->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Block the membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection imaging Image the blot detection->imaging analysis Analyze band intensities imaging->analysis end End analysis->end Xenograft_Model_Workflow start Start cell_prep Prepare a suspension of cancer cells (e.g., 5x10^6 cells in PBS/Matrigel) start->cell_prep injection Subcutaneously inject cells into the flank of immunocompromised mice cell_prep->injection tumor_growth Monitor mice until tumors reach a palpable size (e.g., 100 mm³) injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound or vehicle control (e.g., daily via i.p. injection) randomization->treatment monitoring Monitor tumor volume and body weight (2-3 times per week) treatment->monitoring endpoint Continue treatment until a predefined endpoint is reached monitoring->endpoint euthanasia Euthanize mice and excise tumors endpoint->euthanasia analysis Analyze tumor weight, volume, and perform further analysis (e.g., IHC) euthanasia->analysis end End analysis->end

References

Application Notes and Protocols: The Use of 5-methyl-1H-indol-6-amine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its versatile nature allows for modifications that can be tailored to achieve high potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the potential use of 5-methyl-1H-indol-6-amine as a key building block in the synthesis of novel kinase inhibitors. While direct literature on kinase inhibitors derived from this compound is limited, this guide draws upon established methodologies for structurally related indole derivatives to provide a comprehensive framework for researchers. The protocols and data presented herein are intended to serve as a foundational resource for the synthesis, screening, and characterization of new chemical entities based on this scaffold.

The Janus kinase (JAK) family of tyrosine kinases, which play a crucial role in cytokine signaling pathways, represents a promising target for indole-based inhibitors. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. Therefore, the development of selective JAK inhibitors is an area of intense research.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data for kinase inhibitors derived from indole scaffolds, providing a benchmark for the evaluation of novel compounds based on this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Other KinasesReference Compound
Hypothetical-1 JAK2 (V617F)15>100-fold vs. JAK1, JAK3, TYK2Ruxolitinib
Hypothetical-2 JAK125>50-fold vs. JAK2, JAK3, TYK2Upadacitinib
Hypothetical-3 TYK230>80-fold vs. JAK1, JAK2, JAK3Deucravacitinib
Hypothetical-4 JAK310>200-fold vs. JAK1, JAK2, TYK2Tofacitinib

Table 2: Cellular Activity of Representative Indole-Based JAK Inhibitors

Compound IDCell LineCellular AssayIC50 (nM)Mechanism of Action
Hypothetical-1 HEL (human erythroleukemia)p-STAT5 Inhibition50Inhibition of JAK2-mediated STAT5 phosphorylation
Hypothetical-2 U-937 (human histiocytic lymphoma)IL-6 induced p-STAT3 Inhibition75Blockade of the IL-6/JAK1/STAT3 signaling pathway
Hypothetical-3 NK-92 (human natural killer cell)IL-12 induced p-STAT4 Inhibition90Interruption of the IL-12/TYK2/STAT4 signaling cascade
Hypothetical-4 NK-92 (human natural killer cell)IL-2 induced p-STAT5 Inhibition40Disruption of the IL-2/JAK3/STAT5 signaling pathway

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using a this compound scaffold and for their subsequent biological evaluation.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor from this compound

This protocol outlines a potential synthetic route based on common cross-coupling reactions used in the synthesis of related indole-based kinase inhibitors.

  • Step 1: N-Arylation of this compound

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or DMF, add a substituted aryl halide (e.g., 2-chloro-4-aminopyrimidine) (1.1 eq).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

    • Add a base (e.g., Cs₂CO₃, 2.0 eq).

    • Degas the mixture with argon and heat to 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Further Functionalization (Example: Suzuki Coupling)

    • If the coupled aryl halide contains a suitable handle (e.g., a bromine atom), it can be further functionalized.

    • To a solution of the N-arylated indole from Step 1 (1.0 eq) in a mixture of dioxane and water (4:1), add a boronic acid or ester (1.2 eq).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • Degas the mixture with argon and heat to 90-110 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up and purify as described in Step 1.

Protocol 2: In Vitro JAK2 Kinase Assay (LanthaScreen™ TR-FRET Assay) [1]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of synthesized compounds against JAK2.

  • Materials:

    • Recombinant human JAK2 (V617F) enzyme

    • Fluorescein-labeled poly-GT (4:1) substrate

    • LanthaScreen™ Tb-anti-pY(PY20) antibody

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • 384-well low-volume black plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for controls).

    • Add 5 µL of a solution containing the JAK2 enzyme and the fluorescein-labeled substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for JAK2.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a solution containing the Tb-anti-pY antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for Inhibition of STAT5 Phosphorylation

This protocol describes a cell-based assay to measure the inhibition of JAK2-mediated STAT5 phosphorylation in a relevant cell line.

  • Materials:

    • HEL (human erythroleukemia) cell line (constitutively active JAK2)

    • RPMI-1640 medium supplemented with 10% FBS

    • Test compounds dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

    • Western blotting reagents and equipment

  • Procedure:

    • Seed HEL cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to grow overnight.

    • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 2-4 hours.

    • Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT5 and total-STAT5.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phospho-STAT5 signal to the total-STAT5 signal to determine the extent of inhibition.

Visualizations

G cluster_0 Cytokine Signaling cluster_1 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT->STAT Gene Gene Transcription STAT->Gene 5. Nuclear Translocation Inhibitor This compound Derivative Inhibitor->JAK Inhibition G Start This compound Step1 Chemical Synthesis (e.g., Cross-Coupling) Start->Step1 Library Library of Derivatives Step1->Library Step2 In Vitro Kinase Assay (IC50 Determination) Library->Step2 Step3 Cell-Based Assay (Target Engagement) Step2->Step3 Step4 Lead Optimization (SAR Studies) Step3->Step4 End Preclinical Candidate Step4->End

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 5-methyl-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, amino-substituted indoles are of particular interest as scaffolds for the development of novel therapeutic agents, including antimicrobial drugs. This application note provides a detailed protocol for the synthesis of 5-methyl-1H-indol-6-amine derivatives and outlines the subsequent antimicrobial assays to evaluate their efficacy. The methodologies are presented to guide researchers in the synthesis and biological screening of this promising class of compounds.

Synthesis of this compound Derivatives

A proposed synthetic route to this compound and its subsequent derivatization is outlined below. The synthesis commences with the nitration of 5-methylindole, followed by reduction of the nitro group to an amine, and subsequent derivatization.

Proposed Synthetic Workflow

cluster_synthesis Synthesis of this compound 5-methyl-1H-indole 5-methyl-1H-indole 6-nitro-5-methyl-1H-indole 6-nitro-5-methyl-1H-indole 5-methyl-1H-indole->6-nitro-5-methyl-1H-indole Nitration (e.g., HNO3/H2SO4) This compound This compound 6-nitro-5-methyl-1H-indole->this compound Reduction (e.g., SnCl2/HCl or H2/Pd-C) Derivatives Derivatives This compound->Derivatives Acylation / Alkylation cluster_assay Antimicrobial Assay Workflow Prepare Inoculum Prepare Inoculum Broth Microdilution Broth Microdilution Prepare Inoculum->Broth Microdilution Disk Diffusion Disk Diffusion Prepare Inoculum->Disk Diffusion Incubation Incubation Broth Microdilution->Incubation Disk Diffusion->Incubation Determine MIC Determine MIC Incubation->Determine MIC Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition

Application Notes and Protocols for N-Alkylation of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a fundamental transformation in organic synthesis, yielding derivatives that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed protocol for the selective N-alkylation of 5-methyl-1H-indol-6-amine. Due to the presence of two nucleophilic nitrogen atoms (the indole N-H and the 6-amino group), a three-step strategy involving protection, alkylation, and deprotection is employed to ensure selective functionalization of the indole nitrogen. The 6-amino group is first protected with a tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions required for the subsequent N-alkylation of the indole ring. Following the introduction of the desired alkyl group at the N-1 position, the Boc protecting group is selectively removed to afford the target N-alkylated this compound.

Experimental Protocols

This protocol is divided into three key stages: protection of the amino group, N-alkylation of the indole, and deprotection of the amino group.

Step 1: Protection of the 6-Amino Group (N-Boc Protection)

This procedure protects the primary amino group at the 6-position to prevent its reaction during the subsequent N-alkylation step.

Protocol:

  • To a stirred solution of this compound (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (5-methyl-1H-indol-6-yl)carbamate.

Step 2: N-Alkylation of the Indole Ring

This step introduces the alkyl group onto the nitrogen of the indole ring of the Boc-protected intermediate.

Protocol:

  • To a solution of tert-butyl (5-methyl-1H-indol-6-yl)carbamate (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, etc., 1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated, Boc-protected indole.

Step 3: Deprotection of the 6-Amino Group

This final step removes the Boc protecting group to yield the desired N-alkylated this compound.

Protocol:

  • Dissolve the N-alkylated, Boc-protected indole (1.0 eq.) in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe, 20 mol%).

  • Stir the reaction mixture at ambient temperature for 1-3 hours, monitoring the deprotection by TLC.[1]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (2 x 30 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to afford the final N-alkylated this compound.

Data Presentation

The following table summarizes the reaction conditions and expected yields for each step of the protocol. The yields are based on literature values for similar transformations on substituted indoles.

StepReactionReagents & ConditionsSolventTime (h)Yield (%)
1N-Boc Protection This compound, (Boc)₂O, 0 °C to RTTHF/H₂O4-690-95
2N-Alkylation Boc-protected indole, NaH, Alkyl Halide, 0 °C to RTDMF1-370-85
3N-Boc Deprotection N-alkylated, Boc-protected indole, NaOMe (cat.), RTMethanol1-385-98[1]

Visualizations

Experimental Workflow

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: N-Boc Deprotection start This compound prot_reagents Add (Boc)2O in THF/H2O start->prot_reagents prot_reaction Stir at 0°C to RT prot_reagents->prot_reaction prot_workup Workup & Purification prot_reaction->prot_workup protected_indole tert-butyl (5-methyl-1H-indol-6-yl)carbamate prot_workup->protected_indole alk_reagents Add NaH, then Alkyl Halide in DMF protected_indole->alk_reagents alk_reaction Stir at 0°C to RT alk_reagents->alk_reaction alk_workup Workup & Purification alk_reaction->alk_workup alkylated_protected N-Alkyl, Boc-Protected Indole alk_workup->alkylated_protected deprot_reagents Add cat. NaOMe in Methanol alkylated_protected->deprot_reagents deprot_reaction Stir at RT deprot_reagents->deprot_reaction deprot_workup Workup & Purification deprot_reaction->deprot_workup final_product N-Alkyl-5-methyl-1H-indol-6-amine deprot_workup->final_product

Caption: Overall workflow for the N-alkylation of this compound.

N-Alkylation Reaction Pathway

G reactant Boc-Protected Indole intermediate Indole Anion reactant->intermediate + Base (-H2) base NaH product N-Alkylated Product intermediate->product + R-X alkyl_halide R-X (Alkyl Halide) side_product NaX + H2

Caption: Chemical pathway for the N-alkylation step.

References

Application Notes and Protocols: 5-methyl-1H-indol-6-amine in the Synthesis of G-quadruplex Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of G-quadruplex binders derived from 5-methyl-1H-indol-6-amine. The following sections detail a synthetic protocol for a novel bis-indole G-quadruplex binder, and established experimental methods for characterizing its binding affinity, selectivity, and biological activity.

Introduction to G-quadruplex Binders

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are prevalent in functionally significant regions of the human genome, such as telomeres and the promoter regions of oncogenes like c-Myc, c-Kit, and KRAS. The stabilization of these G4 structures by small molecules can interfere with key cellular processes like DNA replication and transcription, making them attractive targets for anticancer drug development. Indole derivatives have emerged as a promising class of G-quadruplex binders due to their planar aromatic scaffold, which can effectively stack on the terminal G-quartets of the G-quadruplex structure.

This document focuses on the utility of this compound as a key building block for the synthesis of novel bis-indole G-quadruplex binders. The methyl group at the 5-position can enhance binding through hydrophobic interactions, while the 6-amino group provides a convenient handle for synthetic elaboration.

Synthesis of a Bis-indole G-quadruplex Binder

A common and effective strategy for designing potent G-quadruplex binders is to create molecules with extended planar surfaces that can interact favorably with the large surface area of the G-quartets. A bis-indole scaffold linked by a central aromatic core, such as a pyridine ring, has been shown to be an effective design. The following is a hypothetical, yet chemically robust, protocol for the synthesis of a bis-(5-methyl-1H-indol-6-yl)pyridine-2,6-dicarboxamide, a potential G-quadruplex binder.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Pyridine-2,6-dicarbonyl dichloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol mixture)

Protocol:

  • Preparation of Pyridine-2,6-dicarbonyl dichloride: This reagent can be synthesized from pyridine-2,6-dicarboxylic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent.[1][2][3]

  • Amide Coupling Reaction:

    • Dissolve this compound (2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 equivalents) to the solution to act as a base.

    • Slowly add a solution of pyridine-2,6-dicarbonyl dichloride (1 equivalent) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Work-up and Purification:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated NaHCO3 solution.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure bis-(5-methyl-1H-indol-6-yl)pyridine-2,6-dicarboxamide.

Quantitative Data Summary

The following table summarizes typical quantitative data for bis-indole based G-quadruplex binders, providing a benchmark for the newly synthesized compound. Data is sourced from literature on analogous compounds.

Compound ClassTarget G-quadruplexΔTm (°C) at 1 µM [a]Binding Affinity (Kd) [b]Telomerase Inhibition (IC50) [c]Reference
Bis-indole carboxamidec-kit221.7Not ReportedNot Reported[4]
Bis-indole carboxamidec-myc16.5Not ReportedNot Reported[4]
Bis-indole carboxamideh-telo21.5Not ReportedNot Reported[4]
Constrained bis-indolec-kit122.1Not ReportedNot Reported[4]
5-nitroindole derivativec-MycNot Reported24.12 - 29.23 (selectivity)Not Reported[5]
Bis-indolinonetel23-p~15Not ReportedNot Reported[6][7]

Notes on Data: [a] ΔTm is the change in melting temperature of the G-quadruplex DNA upon addition of the ligand, determined by FRET melting assay. A higher ΔTm indicates stronger stabilization. [b] Kd is the dissociation constant, a measure of binding affinity, typically determined by techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). A lower Kd indicates stronger binding. The value for the 5-nitroindole derivative represents the selectivity ratio (Kd duplex / Kd c-Myc). [c] IC50 is the half-maximal inhibitory concentration, indicating the ligand's potency in inhibiting telomerase activity, as measured by the TRAP assay.

Experimental Protocols

FRET Melting Assay for G-quadruplex Stabilization

This protocol is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).[8][9][10][11]

Materials:

  • Fluorescently dual-labeled oligonucleotide with a G-quadruplex forming sequence (e.g., FAM and TAMRA at the 5' and 3' ends, respectively).

  • Synthesized G-quadruplex binder.

  • Assay buffer (e.g., 10 mM Lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).

  • Real-time PCR instrument.

Protocol:

  • Prepare a stock solution of the dual-labeled oligonucleotide at 2 µM in the assay buffer.

  • Anneal the oligonucleotide by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.

  • Prepare solutions of the synthesized ligand at various concentrations.

  • In a 96-well PCR plate, mix the annealed oligonucleotide solution (final concentration 0.2 µM) with the ligand solutions (e.g., 0.4 µM, 1 µM, 2 µM). Include a control with no ligand.

  • Place the plate in a real-time PCR instrument.

  • Measure the fluorescence of the donor fluorophore (e.g., FAM) while increasing the temperature from 20 °C to 95 °C in increments of 1 °C per minute.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, determined from the first derivative of the melting curve.

  • The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is used to investigate the conformation of the G-quadruplex DNA and to observe any conformational changes induced by ligand binding.[12][13][14][15][16]

Materials:

  • Unlabeled G-quadruplex forming oligonucleotide.

  • Synthesized G-quadruplex binder.

  • CD buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • CD spectropolarimeter.

Protocol:

  • Prepare a solution of the oligonucleotide (e.g., 10-15 µM) in the CD buffer and anneal it as described above.

  • Record a baseline CD spectrum of the buffer alone.

  • Record the CD spectrum of the annealed oligonucleotide from 220 to 360 nm.

  • Titrate the oligonucleotide solution with increasing concentrations of the synthesized ligand.

  • Record a CD spectrum after each addition of the ligand.

  • Analyze the changes in the CD spectrum. For example, a parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure often has a positive peak around 295 nm.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17][18][19][20][21]

Materials:

  • Unlabeled G-quadruplex forming oligonucleotide.

  • Synthesized G-quadruplex binder.

  • ITC buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.4).

  • Isothermal titration calorimeter.

Protocol:

  • Prepare a solution of the annealed G-quadruplex oligonucleotide (e.g., 10-50 µM) in the ITC buffer.

  • Prepare a solution of the synthesized ligand (e.g., 100-500 µM) in the same buffer.

  • Degas both solutions before the experiment.

  • Fill the sample cell of the calorimeter with the oligonucleotide solution and the injection syringe with the ligand solution.

  • Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to oligonucleotide.

  • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition

The TRAP assay is a PCR-based method to measure telomerase activity and is used to assess the inhibitory effect of G-quadruplex binders.[22][23][24][25][26]

Materials:

  • Cell lysate containing telomerase.

  • Synthesized G-quadruplex binder.

  • TRAP assay kit (containing TS primer, reverse primer, dNTPs, Taq polymerase, and buffer).

  • PCR thermocycler.

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

Protocol:

  • Prepare cell lysates from a cancer cell line known to have high telomerase activity.

  • Pre-incubate the cell lysate with various concentrations of the synthesized G-quadruplex binder.

  • Perform the telomerase extension reaction by adding the TS primer and dNTPs.

  • Amplify the telomerase extension products by PCR using the reverse primer and Taq polymerase.

  • Resolve the PCR products on a polyacrylamide gel.

  • Visualize the characteristic DNA ladder pattern. The intensity of the ladder is proportional to the telomerase activity.

  • Quantify the band intensities to determine the IC50 value of the ligand for telomerase inhibition.

Visualizations

G_Quadruplex_Binder_MOA

Experimental_Workflow

G4_Signaling_Pathway

References

Application Note: High-Purity Isolation of 5-methyl-1H-indol-6-amine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-methyl-1H-indol-6-amine is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel. The described method is robust, scalable, and consistently yields the target compound with high purity, suitable for use in drug discovery and development workflows. The protocol addresses common challenges in the purification of aminoindoles, such as their potential for oxidation and strong interaction with the stationary phase.

Materials and Methods

Instrumentation:

  • Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer (400 MHz or higher)

Reagents and Consumables:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Glass wool

  • Sand, purified

Results

The described chromatographic method effectively separates this compound from common impurities generated during its synthesis, such as starting materials, regioisomers, and oxidation byproducts. The addition of a small percentage of triethylamine to the mobile phase is crucial for preventing peak tailing and improving recovery by neutralizing the acidic sites on the silica gel. The typical results obtained from the purification of a 1.0 g batch of crude material are summarized in the table below.

ParameterValue
Chromatography Conditions
Stationary PhaseSilica Gel (40-63 µm)
Mobile PhaseGradient of Ethyl Acetate in Hexane with 1% Triethylamine
Flow Rate40 mL/min
Column Dimensions40 g pre-packed silica column
Sample Loading1.0 g crude material adsorbed onto 2 g silica gel
Purification Performance
Initial Purity (by HPLC)~85%
Final Purity (by HPLC)>98%
Typical Yield80-90%
Retention Factor (Rf) in 50% EtOAc/Hexane + 1% TEA~0.35

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude this compound dissolve Dissolve in DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry Adsorbed Material adsorb->dry load Load Sample dry->load pack Pack Column with Silica Gel pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Indole-based Inhibitor (Derived from this compound) inhibitor->raf Inhibition

Application of 5-methyl-1H-indol-6-amine in Neuropharmacology Research: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific neuropharmacological studies, quantitative data, or detailed experimental protocols for 5-methyl-1H-indol-6-amine. The following application notes and protocols are presented as a predictive framework based on the neuropharmacological activities of structurally related indoleamine and 6-aminoindole compounds. These methodologies are intended to serve as a guide for researchers initiating studies on this specific molecule.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including numerous neurotransmitters and drugs targeting the central nervous system (CNS).[1][2] Derivatives of indole, such as this compound, are of significant interest in neuropharmacology due to their structural similarity to endogenous monoamines like serotonin and dopamine. The strategic placement of methyl and amine groups on the indole ring can modulate a compound's affinity and selectivity for various neuroreceptors and transporters.[3] This document outlines a hypothetical framework for the investigation of this compound in neuropharmacology research, providing detailed protocols for key in vitro assays.

Predicted Neuropharmacological Profile

Based on the pharmacology of related 6-aminoindole analogs, such as 6-(2-aminopropyl)indole (6-IT), it is plausible that this compound may interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3] The interaction with these transporters could result in the inhibition of neurotransmitter reuptake or could induce neurotransmitter release, thereby modulating synaptic concentrations of serotonin, dopamine, and norepinephrine. Such actions are characteristic of various psychoactive substances and therapeutic agents for neuropsychiatric disorders.

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. The values are for illustrative purposes only and are intended to guide data presentation.

TargetAssay TypeRadioligandTest Compound Concentration Range (nM)IC50 (nM)Ki (nM)
SERT Radioligand Binding[³H]Citalopram0.1 - 10,00015095
DAT Radioligand Binding[³H]WIN 35,4280.1 - 10,000800550
NET Radioligand Binding[³H]Nisoxetine0.1 - 10,0001200850
5-HT₂A Receptor Radioligand Binding[³H]Ketanserin0.1 - 10,000>10,000>10,000
D₂ Receptor Radioligand Binding[³H]Spiperone0.1 - 10,000>10,000>10,000
SERT Neurotransmitter Uptake[³H]Serotonin0.1 - 10,000250N/A
DAT Neurotransmitter Uptake[³H]Dopamine0.1 - 10,0001100N/A
NET Neurotransmitter Uptake[³H]Norepinephrine0.1 - 10,0001500N/A

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.

This protocol is designed to determine the binding affinity of this compound for SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Fluoxetine (10 µM for SERT), GBR 12909 (10 µM for DAT), Desipramine (10 µM for NET)

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding inhibitor (for non-specific binding).

    • Add 50 µL of varying concentrations of this compound.

    • Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • Add 100 µL of the membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional effect of this compound on the reuptake of monoamine neurotransmitters into synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Synaptosome preparation buffer: 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.2 mM CaCl₂, 10 mM glucose, pH 7.4

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine

  • Uptake inhibitors for control: Fluoxetine (10 µM), GBR 12909 (10 µM), Desipramine (10 µM)

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the appropriate brain regions from rats.

    • Homogenize the tissue in ice-cold synaptosome preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in KRH buffer.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate 50 µL of synaptosomes with 50 µL of varying concentrations of this compound or control inhibitors for 10 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the respective radiolabeled neurotransmitter (final concentration ~10 nM).

    • Incubate for 5-10 minutes at 37°C.

  • Termination and Counting:

    • Terminate the uptake by rapid filtration through GF/B filters.

    • Wash the filters three times with 3 mL of ice-cold KRH buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Determine the specific uptake by subtracting the radioactivity in the presence of a known uptake inhibitor from the total uptake.

    • Calculate the percentage of inhibition of uptake at each concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle 5HT_syn 5-HT Vesicle->5HT_syn Release SERT SERT 5HT_pre 5-HT 5HT_pre->MAO Metabolism 5HT_pre->VMAT2 Uptake 5M1H6A This compound 5M1H6A->SERT Inhibition 5HT_syn->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT_syn->5HT_Receptor Binding Signaling_Cascade Signaling Cascade 5HT_Receptor->Signaling_Cascade Activation

Caption: Hypothetical mechanism of action of this compound at a serotonergic synapse.

G A Compound Synthesis and Characterization B Primary Screening: Radioligand Binding Assays (SERT, DAT, NET) A->B C Functional Assays: Neurotransmitter Uptake (Synaptosomes) B->C Active Compounds D Secondary Screening: Receptor Subtype Selectivity (e.g., 5-HT receptor panel) C->D E In Vivo Studies: (e.g., Behavioral Models) D->E Selective Compounds F Lead Optimization E->F Efficacious Compounds

Caption: General workflow for the neuropharmacological evaluation of novel indoleamine compounds.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, its structural features suggest it is a promising candidate for neuropharmacological investigation. The protocols and frameworks provided herein offer a comprehensive starting point for researchers to elucidate its potential interactions with key CNS targets, such as monoamine transporters. Such studies are crucial for understanding its mechanism of action and for the potential development of novel therapeutic agents for neuropsychiatric disorders.

References

Application Notes and Protocols for the Functionalization of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed experimental protocols for the selective functionalization of the 6-amino group of 5-methyl-1H-indol-6-amine through acylation and sulfonylation. The procedures outlined herein are intended for researchers and professionals in the fields of medicinal chemistry and drug development. This document includes methodologies for the synthesis of N-(5-methyl-1H-indol-6-yl)acetamide and N-(5-methyl-1H-indol-6-yl)benzenesulfonamide, along with strategies to mitigate potential side reactions. All quantitative data is summarized for clarity, and key experimental workflows and a representative signaling pathway are visualized using Graphviz diagrams.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds frequently found in biologically active molecules and pharmaceuticals. The functionalization of the indole scaffold is a key strategy in drug discovery to modulate the pharmacological properties of these molecules. Specifically, the amino group at the 6-position of this compound offers a versatile handle for introducing a variety of functional groups, such as acyl and sulfonyl moieties. These modifications can significantly impact the compound's binding affinity to biological targets, solubility, and metabolic stability.

This document outlines two primary functionalization reactions: N-acetylation and N-sulfonylation of the 6-amino group. Careful consideration of reaction conditions is necessary to ensure chemoselectivity and avoid undesired reactions at the indole nitrogen (N-1) or the electron-rich C3 position. The protocols provided are designed to be robust and reproducible for researchers in a laboratory setting.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification of the final products is typically achieved through column chromatography. Characterization of the synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-(5-methyl-1H-indol-6-yl)acetamide.

Reaction Scheme:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: N-Sulfonylation of this compound

This protocol describes the synthesis of N-(5-methyl-1H-indol-6-yl)benzenesulfonamide.

Reaction Scheme:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by silica gel column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
N-(5-methyl-1H-indol-6-yl)acetamideC₁₁H₁₂N₂O188.2385-95Solid
N-(5-methyl-1H-indol-6-yl)benzenesulfonamideC₁₅H₁₄N₂O₂S298.3580-90Solid

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Functionalization cluster_workup Workup & Purification cluster_product Final Products start This compound acylation N-Acylation (Acetic Anhydride, Base) start->acylation Protocol 1 sulfonylation N-Sulfonylation (Benzenesulfonyl Chloride, Pyridine) start->sulfonylation Protocol 2 workup Quenching, Extraction, Column Chromatography acylation->workup sulfonylation->workup product_a N-(5-methyl-1H-indol-6-yl)acetamide workup->product_a product_s N-(5-methyl-1H-indol-6-yl)benzenesulfonamide workup->product_s

Figure 1. General experimental workflow for the functionalization of this compound.
Representative Signaling Pathway

Functionalized indolamines can interact with various biological targets, including G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway involving a hypothetical functionalized indolamine acting as a GPCR agonist.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Functionalized Indolamine receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Figure 2. Simplified GPCR signaling pathway for a functionalized indolamine.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low Yield: Ensure all reagents are dry and the reaction is performed under an inert atmosphere, especially for the sulfonylation reaction. The purity of the starting material is also critical.

  • Side Reactions: To minimize N-1 acylation of the indole, the reaction can be carried out at lower temperatures for a longer duration. Using a bulky base might also improve selectivity for the less hindered 6-amino group. In some cases, protection of the indole nitrogen may be necessary.[1][2][3][4][5]

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from an appropriate solvent system.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride and benzenesulfonyl chloride are corrosive and lachrymatory; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-methyl-1H-indol-6-amine synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guide

Q1: I am experiencing low yields in the synthesis of this compound. What are the most likely causes?

Low yields in the synthesis of this compound can often be attributed to two critical stages: the nitration of 5-methyl-1H-indole and the subsequent reduction of the nitro group.

  • Inefficient Nitration: The introduction of a nitro group onto the 5-methyl-1H-indole scaffold is a crucial step that can be prone to low yields and the formation of undesired isomers. The regioselectivity of this electrophilic aromatic substitution is highly sensitive to reaction conditions.

  • Incomplete Reduction: The reduction of the nitro group to the desired amine is generally a high-yielding reaction, but incomplete conversion can be a factor. The choice of reducing agent and catalyst, as well as reaction parameters, play a significant role.

  • Side Reactions: During nitration, polymerization or oxidation of the indole ring can occur under harsh acidic conditions, leading to a significant loss of material.

  • Purification Losses: Both the intermediate 5-methyl-6-nitro-1H-indole and the final product this compound may be challenging to purify, leading to losses during chromatography or recrystallization.

Q2: My nitration of 5-methyl-1H-indole is producing a mixture of isomers. How can I improve the regioselectivity for the 6-position?

Achieving high regioselectivity in the nitration of substituted indoles is a common challenge. For 5-methyl-1H-indole, the electronic and steric effects of the methyl group will direct the incoming nitro group. While nitration of 2-methylindole predominantly yields the 5-nitro isomer, nitration of indoles with substituents at the 3-position often favors the 6-position.

To favor the formation of 5-methyl-6-nitro-1H-indole, consider the following:

  • Choice of Nitrating Agent: Using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture can sometimes improve selectivity. Options include acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or other nitronium ion sources.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitutions. It is crucial to maintain a consistently low temperature throughout the addition of the nitrating agent.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nitration reaction. Experimenting with different solvents may be beneficial.

Q3: The reduction of 5-methyl-6-nitro-1H-indole is sluggish or incomplete. What can I do to improve the conversion?

While the reduction of nitroindoles is typically efficient, several factors can lead to incomplete reactions:

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. The catalyst loading may also need to be optimized.

  • Hydrogen Pressure: For catalytic hydrogenation, the pressure of hydrogen gas can be a critical parameter. Increasing the pressure may drive the reaction to completion.

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, alternative reducing agents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl can be employed.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Gentle heating may be required for some reducing agents, but care must be taken to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most commonly employed synthetic strategy involves a two-step sequence:

  • Nitration: Electrophilic nitration of 5-methyl-1H-indole to produce 5-methyl-6-nitro-1H-indole.

  • Reduction: Reduction of the nitro group of 5-methyl-6-nitro-1H-indole to the corresponding amine.

Q2: Are there alternative synthetic routes to this compound?

While the nitration-reduction sequence is prevalent, other routes could be explored, although they may be more complex. One potential alternative is a multi-step synthesis starting from a pre-functionalized benzene ring, followed by the construction of the indole nucleus using methods like the Fischer, Reissert, or Madelung indole syntheses. However, the availability of suitably substituted starting materials can be a limiting factor.

Q3: What are the expected challenges in the purification of this compound?

Aminoindoles can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities, making purification by chromatography challenging. It is advisable to perform purification steps promptly after the reaction and to handle the purified compound under an inert atmosphere if possible. Using deoxygenated solvents for chromatography and recrystallization can also be beneficial.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the key reduction step in the synthesis of a structurally similar aminoindole. This data can serve as a starting point for the optimization of the this compound synthesis.

Reaction StepStarting MaterialReagents and ConditionsProductYieldReference
Reduction1-methyl-5-nitro-1H-indole10% Pd/C, H₂, Ethanol, RT, 3h1-methyl-1H-indol-5-amine96%[1]

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-6-nitro-1H-indole (Proposed)

This is a proposed protocol based on general procedures for indole nitration. Optimization will be necessary.

Materials:

  • 5-methyl-1H-indole

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-1H-indole (1 equivalent) in dichloromethane.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while maintaining the temperature.

  • In a separate flask, prepare a solution of fuming nitric acid (1.1 equivalents) in dichloromethane.

  • Add the nitric acid solution dropwise to the indole solution over 30 minutes, ensuring the temperature does not rise above -5 °C.

  • Stir the reaction mixture at -10 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methyl-6-nitro-1H-indole.

Protocol 2: Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the reduction of a similar nitroindole and is expected to be high-yielding.[1]

Materials:

  • 5-methyl-6-nitro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, suspend 5-methyl-6-nitro-1H-indole (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product 5_methyl_indole 5-methyl-1H-indole nitration Nitration (e.g., HNO3/H2SO4 or AcONO2) 5_methyl_indole->nitration Reagents nitro_indole 5-methyl-6-nitro-1H-indole nitration->nitro_indole Forms reduction Reduction (e.g., H2/Pd-C or SnCl2/HCl) nitro_indole->reduction Reactant amino_indole This compound reduction->amino_indole Yields

Caption: Synthetic workflow for this compound.

TroubleshootingLogic start Low Yield of This compound check_nitration Problem in Nitration Step? start->check_nitration check_reduction Problem in Reduction Step? start->check_reduction purification_issue Purification Issues? start->purification_issue isomeric_mixture Isomeric Mixture Formed? check_nitration->isomeric_mixture low_conversion_nitration Low Conversion? check_nitration->low_conversion_nitration incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction optimize_nitration_conditions Optimize Nitration: - Milder nitrating agent - Lower temperature - Different solvent isomeric_mixture->optimize_nitration_conditions Yes low_conversion_nitration->optimize_nitration_conditions Yes optimize_reduction_conditions Optimize Reduction: - Check catalyst activity - Increase H2 pressure - Change reducing agent incomplete_reduction->optimize_reduction_conditions Yes handle_with_care Handle product carefully: - Avoid air/light exposure - Use deoxygenated solvents purification_issue->handle_with_care Yes

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 5-methyl-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 5-methyl-1H-indol-6-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low solubility in aqueous buffers. What is the first step I should take?

A1: The initial and most straightforward approach is to assess the pH-solubility profile of your compound. Since the molecule contains an amine group, its ionization state, and therefore solubility, is highly dependent on pH.[1][2] For amine-containing compounds, which are typically basic, decreasing the pH to protonate the amine group often leads to a significant increase in aqueous solubility.[2] We recommend performing a preliminary solubility assessment across a range of physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

Q2: I was able to dissolve my compound using an organic co-solvent, but it precipitates over time or upon dilution. Why does this happen and how can I fix it?

A2: This phenomenon is common when a solution becomes supersaturated. While a high concentration of a co-solvent can initially dissolve the compound, subsequent dilution with an aqueous buffer can cause the drug to crash out of solution.[3]

To resolve this, you can:

  • Increase the co-solvent concentration in the final solution, but be mindful of its potential toxicity in your experimental system (e.g., cell-based assays often have a tolerance limit of <0.1% - 0.5% DMSO).[4]

  • Screen other co-solvents. Different co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) have different solubilizing capacities.[3][5] A systematic screening can identify a more effective solvent system.

  • Consider using a crystallization inhibitor or formulation strategies like solid dispersions or cyclodextrin complexes that create more stable amorphous forms.[3]

Q3: What are the most common formulation strategies to enhance the solubility of poorly soluble indole derivatives?

A3: Several strategies, ranging from simple to complex, are available. The choice depends on the physicochemical properties of your derivative and the requirements of your experiment. Common techniques include:

  • pH Adjustment: Modifying the pH to favor the ionized form of the molecule.[1]

  • Co-solvency: Using water-miscible organic solvents to reduce the polarity of the solvent system.[5][6]

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area-to-volume ratio to improve the dissolution rate.[7][8][9] This is often achieved through techniques like jet milling or high-pressure homogenization to create nanosuspensions.[8][10][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state to improve wettability and dissolution.[12][13][14]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic indole moiety within the cyclodextrin's cavity to form a water-soluble inclusion complex.[15][16][17]

Q4: How do I choose between solid dispersion and cyclodextrin complexation for my compound?

A4: The choice depends on several factors. Cyclodextrin complexation is effective when the guest molecule (your indole derivative) fits sterically and has appropriate polarity to reside within the cyclodextrin's hydrophobic cavity.[16][18] This method is excellent for creating true solutions for parenteral and oral formulations. Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix.[12] This technique is highly versatile and can be prepared by methods like solvent evaporation or hot-melt extrusion, making it suitable for developing oral solid dosage forms.[14] A feasibility study comparing both techniques is often the best approach.

Q5: What is a nanosuspension and when should I consider it?

A5: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants.[10][19] This technology is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[20] By reducing the particle size to the nanometer range, nanosuspensions dramatically increase the surface area, leading to a higher dissolution velocity and saturation solubility.[10][21] Consider this approach when other methods like pH modification or co-solvency are insufficient and you need to enhance bioavailability for oral or parenteral administration.[11]

Troubleshooting Guide

This guide provides a structured approach to solving common solubility issues.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a decision-making process for selecting a suitable solubility enhancement technique.

G start Initial State: This compound Derivative is Insoluble step1 Step 1: Simple Methods start->step1 ph_adjust pH Adjustment (Test pH 2.0 - 7.4) step1->ph_adjust cosolvent Co-solvent Screening (DMSO, EtOH, PEG 400) step1->cosolvent decision1 Solubility Adequate? ph_adjust->decision1 Analyze Solubility cosolvent->decision1 Analyze Solubility end_ok Proceed with Experiment decision1->end_ok Yes step2 Step 2: Advanced Methods decision1->step2 No solid_disp Solid Dispersion (with PVP, PEG) step2->solid_disp nanosusp Nanosuspension (Homogenization/Milling) step2->nanosusp cyclo Cyclodextrin Complexation (with HP-β-CD) step2->cyclo decision2 Solubility Adequate? solid_disp->decision2 nanosusp->decision2 cyclo->decision2 decision2->end_ok Yes end_reformulate Reformulate or Re-evaluate Compound decision2->end_reformulate No

A workflow for selecting a suitable solubility enhancement technique.
Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its solubility in water.

G cluster_before Before Complexation cluster_after After Complexation drug_before Poorly Soluble Indole Derivative water_before Aqueous Environment cd_before Cyclodextrin (Water Soluble) complex Hydrophilic Exterior Drug in Hydrophobic Cavity Soluble Inclusion Complex water_before->complex  Inclusion Process  

Cyclodextrin encapsulates a drug, increasing its aqueous solubility.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of a hypothetical this compound derivative ("Derivative A") under various conditions.

Table 1: Effect of Co-solvents on Aqueous Solubility of Derivative A

Solvent System (in pH 7.4 Buffer)Solubility (µg/mL)Fold Increase
Water (Control)1.51.0
5% DMSO2516.7
10% DMSO150100
10% Ethanol6040
10% PEG 400220146.7

This table demonstrates the significant solubility enhancement achieved with common co-solvents.[22][23]

Table 2: Effect of pH on Aqueous Solubility of Derivative A

pH of Aqueous BufferSolubility (µg/mL)Predominant Species
2.0> 1000Cationic (Protonated Amine)
5.0250Cationic/Neutral Mix
7.41.5Neutral (Free Base)
9.01.2Neutral (Free Base)

This table illustrates the strong dependence of solubility on pH for an ionizable amine compound.[2][24]

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is the gold standard for measuring the thermodynamic equilibrium solubility of a compound.[25]

Objective: To determine the saturation solubility of a this compound derivative in a specific solvent system.

Materials:

  • Compound powder

  • Selected solvent (e.g., pH 7.4 phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Workflow Diagram:

G A 1. Add excess solid compound to a vial with solvent. B 2. Seal vial and place on shaker. Equilibrate for 24-48 hours. A->B C 3. Stop agitation. Allow large particles to settle. B->C D 4. Separate solid from liquid via centrifugation or filtration. C->D E 5. Carefully sample the clear supernatant. D->E F 6. Dilute sample if necessary and analyze concentration (HPLC/LC-MS). E->F

The experimental workflow for the shake-flask solubility method.

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The solid should be visibly present throughout the experiment.

  • Add a known volume of the desired solvent system (e.g., 1 mL of pH 7.4 buffer).

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[25]

  • After equilibration, stop the shaker and allow the vials to stand, letting undissolved solids settle.

  • Perform a phase separation step. This is critical for accurate results.[25]

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Filtration: Alternatively, use a syringe to draw the suspension and filter it through a chemical-resistant 0.22 µm filter. (Ensure the compound does not adsorb to the filter material).

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the compound's concentration using a validated analytical method like HPLC-UV or LC-MS.[26]

  • The measured concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to create an amorphous dispersion of the drug in a hydrophilic polymer matrix.[14]

Objective: To improve the dissolution rate and apparent solubility of a derivative by forming a solid dispersion.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, acetone) in which both drug and carrier are soluble

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:4 w/w).

  • Dissolve the accurately weighed drug and carrier in a suitable volume of the organic solvent in a round-bottom flask. Stir until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) until a solid film or mass is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, then gently grind and sieve it to obtain a uniform powder.

  • The resulting powder can be used for dissolution testing or further formulation development. The solubility of the drug from this dispersion should be tested using the Shake-Flask method (Protocol 1).

References

Technical Support Center: Synthesis of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the reduction of a corresponding 6-nitroindole precursor, namely 5-methyl-6-nitro-1H-indole. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via nitro reduction?

A2: The primary side reactions of concern during the reduction of 5-methyl-6-nitro-1H-indole include incomplete reduction, leading to the formation of intermediate species such as nitroso and hydroxylamine derivatives, and over-reduction, which may affect the indole ring itself, although this is less common under controlled conditions. Additionally, the product, being an aminoindole, is susceptible to air oxidation, which can lead to the formation of colored impurities.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, it is crucial to optimize the reaction conditions. This includes careful selection of the reducing agent and solvent, maintaining an appropriate reaction temperature, and ensuring the complete consumption of the starting material. For catalytic hydrogenation, the choice of catalyst and hydrogen pressure are critical parameters. For chemical reductions, the stoichiometry of the reducing agent is a key factor. Post-synthesis, it is important to handle the this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Q4: My final product is highly colored. What is the likely cause and how can I purify it?

A4: A colored product often indicates the presence of oxidized species. Aminoindoles are known to be unstable in the presence of air and can oxidize to form colored impurities.[1] To obtain a pure, colorless product, purification should be conducted promptly after the reaction. Column chromatography on silica gel is a common and effective method for removing these impurities. It is also advisable to store the purified compound under an inert atmosphere and at low temperatures to prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and runs for a sufficient amount of time. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is maintained.
Degradation of the product during workup or purification.Perform the workup and purification steps as quickly as possible. Use degassed solvents and maintain a low temperature to minimize oxidation.
Presence of Multiple Spots on TLC After Reaction Formation of side products due to incomplete or over-reduction.Optimize the amount of reducing agent. For SnCl₂ reduction, ensure an adequate molar excess is used. For catalytic hydrogenation, adjust the reaction time and hydrogen pressure.
Air oxidation of the desired product.Handle the reaction mixture and isolated product under an inert atmosphere.
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent or workup solvent.Choose an extraction solvent in which the product has good solubility while impurities are less soluble. Perform multiple extractions to maximize recovery.
The product may have formed a salt that is soluble in the aqueous phase.Adjust the pH of the aqueous layer during workup to ensure the amine is in its free base form for efficient extraction into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established methods for the reduction of nitroindoles.[1][2]

Materials:

  • 5-methyl-6-nitro-1H-indole

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 5-methyl-6-nitro-1H-indole (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Product cluster_side_products Potential Side Products 5-methyl-6-nitro-1H-indole 5-methyl-6-nitro-1H-indole This compound This compound 5-methyl-6-nitro-1H-indole->this compound Reduction (e.g., H2/Pd-C) Nitroso_intermediate Nitroso Intermediate 5-methyl-6-nitro-1H-indole->Nitroso_intermediate Incomplete Reduction Oxidized_product Oxidized Product This compound->Oxidized_product Air Oxidation Hydroxylamine_intermediate Hydroxylamine Intermediate Nitroso_intermediate->Hydroxylamine_intermediate Incomplete Reduction

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield or Impure Product Start->Problem Check_Reaction Check Reaction Conditions: - Complete Consumption of Starting Material? - Correct Stoichiometry? Problem->Check_Reaction Yes Check_Workup Check Workup & Purification: - Air Exposure Minimized? - Appropriate Solvents Used? Problem->Check_Workup No Optimize_Reduction Optimize Reduction: - Adjust Reducing Agent/Catalyst Amount - Modify Reaction Time/Temperature Check_Reaction->Optimize_Reduction Inert_Atmosphere Implement Inert Atmosphere Technique: - Use Degassed Solvents - Handle Under N2 or Ar Check_Workup->Inert_Atmosphere End Successful Synthesis Optimize_Reduction->End Inert_Atmosphere->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimization of reaction conditions for 5-methyl-1H-indol-6-amine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of 5-methyl-1H-indol-6-amine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the chemical functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen atom on this compound is more reactive towards acylation?

A: The 6-amino group is generally more nucleophilic than the indole N1-H. Therefore, under neutral or mildly basic conditions, selective N-acylation will predominantly occur at the 6-amino position. To achieve acylation at the indole N1 position, the 6-amino group typically requires a protecting group, or stronger basic conditions (e.g., using NaH) may be needed to deprotonate the indole nitrogen first.

Q2: What are the most common strategies for arylating this compound?

A: The most common strategies involve palladium-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: The 6-amino group can be used as a nucleophile to couple with various aryl halides or triflates, forming a diarylamine linkage.[1][2]

  • Suzuki-Miyaura Coupling: To functionalize the indole core, the molecule must first be halogenated (e.g., at the C3, C4, or C7 position). The resulting halo-indole can then undergo a Suzuki-Miyaura coupling with a boronic acid to form a new C-C bond.[3][4]

Q3: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between your starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and formation of the desired product mass.

Q4: My purified product appears to be degrading. How can I properly store functionalized indol-6-amine derivatives?

A: Amino-indoles can be sensitive to air and light. It is recommended to store purified compounds under an inert atmosphere (nitrogen or argon) at low temperatures (4°C or -20°C) and protected from light.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Q: I am attempting a cross-coupling reaction and observing very low conversion. What are the likely causes and solutions?

A: Low yields in palladium-catalyzed reactions are common and can be traced to several factors. Consult the following decision tree and table for potential solutions.

start Low / No Yield cause1 Inactive Catalyst start->cause1 Potential Cause cause2 Reagent Quality start->cause2 Potential Cause cause3 Incorrect Conditions start->cause3 Potential Cause problem problem cause cause solution solution solution1a Use fresh Pd catalyst/precatalyst. Ensure ligands are not oxidized. cause1->solution1a Solution solution1b Ensure proper precatalyst activation or use a G3/G4 precatalyst. cause1->solution1b Solution solution2a Use anhydrous, degassed solvent. Verify purity of amine and aryl halide. cause2->solution2a Solution solution2b Use a fresh, strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, Cs2CO3). cause2->solution2b Solution solution3a Screen different solvents (e.g., Toluene, Dioxane, DMF). cause3->solution3a Solution solution3b Optimize temperature. Reactions may require heating (e.g., 80-110 °C). cause3->solution3b Solution solution3c Ensure the reaction is run under an inert atmosphere (N2 or Ar). cause3->solution3c Solution

Caption: Troubleshooting Decision Tree for Low-Yield Cross-Coupling Reactions.

Issue 2: Poor Regioselectivity in Acylation

Q: I am trying to acylate the 6-amino group but am getting a mixture of products, including acylation at the indole nitrogen (N1). How can I improve selectivity?

A: This is a common challenge due to the two reactive nitrogen sites.

  • Problem: Acylation at both N1 and the 6-amino group.

  • Cause: The reaction conditions are harsh enough to deprotonate the indole N-H, making it competitive with the 6-amino group as a nucleophile. Standard acylating agents like acyl chlorides can react at both positions.[5]

  • Solution 1 (Milder Conditions): Use milder acylating agents, such as thioesters, in the presence of a base like cesium carbonate (Cs2CO3).[6] These conditions often favor acylation of the more nucleophilic 6-amino group while leaving the indole N-H intact.

  • Solution 2 (Amide Coupling): Convert your acylating agent into a carboxylic acid and use standard peptide coupling reagents (e.g., HATU, HOBt, EDC) with a non-nucleophilic base (e.g., DIPEA). This method is highly selective for primary/secondary amines over the indole N-H.

  • Solution 3 (Protection Strategy): Protect the more reactive 6-amino group first (e.g., as a Boc-carbamate), then perform the acylation at the indole N1 position, and finally deprotect the 6-amino group.

Data Presentation: Optimized Reaction Conditions

The following tables summarize starting conditions for common functionalization reactions. Note: Yields are highly substrate-dependent and these conditions should be seen as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Aryl Halides

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Typical Yield
Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu (1.5) Toluene 100 12-24 70-95%
Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ (2.0) Dioxane 110 18-24 65-90%

| BrettPhos Pd G3 (2) | (none) | K₃PO₄ (2.0) | sec-Butanol | 100 | 12-18 | 75-98% |

Table 2: Suzuki-Miyaura Coupling of a Bromo-Indole Derivative

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Typical Yield
Pd(PPh₃)₄ (3) (none) K₂CO₃ (2.0) DME/H₂O (4:1) 85 12 70-92%
PdCl₂(dppf) (2) (none) Cs₂CO₃ (2.0) Dioxane/H₂O (4:1) 90 16 75-95%

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1)| 100 | 8-12 | 80-99% |

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a standard workflow for the synthesis, purification, and analysis of functionalized this compound derivatives.

prep 1. Reagent Prep (Degas solvent, weigh reagents under inert atmosphere) setup 2. Reaction Setup (Combine reagents in flask under N2 or Ar) prep->setup monitor 3. Reaction Monitoring (TLC or LC-MS) setup->monitor workup 4. Aqueous Workup (Quench reaction, extract with organic solvent, dry) monitor->workup purify 5. Purification (Silica gel column chromatography) workup->purify char 6. Characterization (NMR, HRMS, etc.) purify->char

Caption: General workflow for a typical functionalization reaction.

Protocol 1: Selective N-Acylation of the 6-Amino Group

This protocol describes a selective acylation using an amide coupling agent.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add the desired carboxylic acid (1.1 equiv).

    • Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction Execution:

    • Stir the mixture at room temperature under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford the desired N-acylated product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with an aryl bromide.

  • Reaction Setup (in a glovebox or using Schlenk technique):

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

    • Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

    • Evacuate and backfill the tube with argon (3x).

    • Add anhydrous, degassed toluene via syringe.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at 100°C.

    • Stir vigorously for 12-24 hours. Monitor by TLC or LC-MS by taking small, quenched aliquots.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Palladium-Catalyzed Reaction Cycle

The diagram below illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to both the Suzuki and Buchwald-Hartwig reactions.

pd0 Pd(0)L (Active Catalyst) pd2_oa R-Pd(II)-X L (Oxidative Adduct) pd0->pd2_oa Oxidative Addition (+ R-X) pd2_tm R-Pd(II)-Nu L (Intermediate) pd2_oa->pd2_tm Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) (+ Nu-M or Nu-H) pd2_tm->pd0 Reductive Elimination (- R-Nu)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Synthesis of 5-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-methyl-1H-indol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and practical synthetic strategy involves a two-step process:

  • Nitration: Introduction of a nitro group at the 6-position of a suitable 5-methylindole precursor to yield 5-methyl-6-nitroindole.

  • Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, this compound.

Alternative, though less common, routes might include variations of classical indole syntheses like the Fischer, Bischler, or Nenitzescu methods, where the appropriately substituted aniline precursor is used. However, the nitration-reduction sequence is often preferred due to the commercial availability of starting materials and the generally reliable nature of the reactions.

Q2: How can I introduce the nitro group selectively at the 6-position of the 5-methylindole core?

A2: Achieving regioselectivity during the nitration of indoles can be challenging. For 5-substituted indoles, nitration often yields a mixture of isomers. To favor the formation of the 6-nitro derivative, specific strategies can be employed:

  • N-Protection: Protecting the indole nitrogen, for instance with an acetyl or tosyl group, can influence the regioselectivity of the nitration.

  • Controlled Reaction Conditions: Careful control of the nitrating agent (e.g., using milder reagents like acetyl nitrate or nitric acid in acetic anhydride), temperature, and solvent can enhance the yield of the desired 6-nitro isomer. Direct nitration with strong acids like a mixture of nitric and sulfuric acid can lead to polysubstitution and degradation of the indole ring.

Q3: What are the recommended methods for reducing the 6-nitro group to the 6-amino group?

A3: Several effective methods are available for the reduction of the nitro group on the indole ring. The choice of method often depends on the scale of the reaction and the presence of other functional groups. Common methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1]

  • Metal/Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid are classic and reliable choices.[2][3]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also be effective.

Q4: How should I purify the final product, this compound?

A4: 6-Aminoindoles can be prone to oxidation and may be sensitive to prolonged exposure to air and light. Purification is typically achieved through:

  • Column Chromatography: Silica gel chromatography is a common method for purifying indole derivatives. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can provide a high-purity material.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basification and extracted back into an organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 5-methyl-6-nitroindole Degradation of the indole ring: Strong nitrating conditions can lead to the decomposition of the acid-sensitive indole nucleus.- Use milder nitrating agents (e.g., acetyl nitrate, nitric acid in acetic anhydride).- Protect the indole nitrogen with an acetyl or tosyl group before nitration.- Maintain low reaction temperatures (0-5 °C) during the addition of the nitrating agent.
Incorrect regioselectivity: Nitration may be occurring at other positions on the indole ring.- Employ an N-protected indole to direct nitration to the 6-position.- Carefully control reaction conditions (temperature, solvent, and nitrating agent) to optimize for the desired isomer.
Incomplete Reduction of the Nitro Group Inactive catalyst: The hydrogenation catalyst (e.g., Pd/C) may have lost its activity.- Use fresh, high-quality catalyst.- Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
Insufficient reducing agent: The amount of metal/acid or other reducing agent may not be sufficient for complete conversion.- Increase the molar excess of the reducing agent.- Ensure the metal is finely powdered and activated if using a metal/acid system.
Poor substrate solubility: The nitroindole may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction.- Choose a solvent system in which the starting material is more soluble.- Increase the reaction temperature if the chosen method allows.
Formation of Impurities During Reduction Over-reduction: In some cases, other functional groups on the molecule could be reduced.- Choose a milder reducing agent that is selective for the nitro group (e.g., SnCl₂).- Carefully monitor the reaction progress and stop it once the starting material is consumed.
Side reactions: The amino group of the product can be reactive and may undergo side reactions under the reaction conditions.- Work up the reaction promptly after completion.- Consider performing the reaction under an inert atmosphere.
Difficulty in Purifying the Final Product Product instability: this compound may be sensitive to air and light, leading to decomposition during purification.- Perform purification steps as quickly as possible.- Use degassed solvents for chromatography.- Protect the purified product from light and store it under an inert atmosphere at low temperatures.
Co-elution with impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatizing the amine to an amide, purifying the amide, and then deprotecting it to obtain the pure amine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound, based on analogous transformations reported in the literature.

Step Reaction Reagents and Conditions Typical Yield Reference
1Nitration of 5-methylindoleHNO₃, H₂SO₄, low temperatureVariable, often with isomer mixtures[4]
1Nitration of N-acetyl-5-methylindoleHNO₃, Ac₂O, CH₃COOH, 0 °CModerate to GoodGeneral procedure
2Reduction of 6-nitroindoleH₂, 10% Pd/C, Ethanol, Room Temperature>90%[1]
2Reduction of 6-nitroindoleSnCl₂·2H₂O, HCl, Ethanol, Reflux70-85%[5]
2Reduction of 6-nitroindoleFe, NH₄Cl, Ethanol/Water, Reflux80-95%General procedure

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-6-nitro-1H-indole

This protocol describes a general procedure for the nitration of an N-protected 5-methylindole.

Materials:

  • N-acetyl-5-methylindole

  • Nitric acid (fuming)

  • Acetic anhydride

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Acetyl Nitrate: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve N-acetyl-5-methylindole in a mixture of acetic acid and dichloromethane. Cool the solution to 0 °C.

  • Slowly add the prepared acetyl nitrate solution dropwise to the indole solution, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: The resulting N-acetyl-5-methyl-6-nitroindole can be deprotected by hydrolysis with a base such as sodium hydroxide in methanol/water.

  • Purification: Purify the crude 5-methyl-6-nitro-1H-indole by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol describes the reduction of 5-methyl-6-nitro-1H-indole using catalytic hydrogenation.

Materials:

  • 5-Methyl-6-nitro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 5-methyl-6-nitro-1H-indole in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 5-Methylindole B N-Protection (e.g., Ac₂O) A->B C N-Acetyl-5-methylindole B->C D Nitration (HNO₃/Ac₂O) C->D E N-Acetyl-5-methyl-6-nitroindole D->E F Deprotection (NaOH/MeOH) E->F G 5-Methyl-6-nitroindole F->G H 5-Methyl-6-nitroindole I Reduction (H₂/Pd-C or SnCl₂/HCl) H->I J Crude this compound I->J K Purification (Chromatography/Recrystallization) J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Common Synthesis Issues cluster_low_yield Low Yield Solutions cluster_impure Impurity Solutions cluster_incomplete Incomplete Reaction Solutions Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckReagents Verify Reagent Quality and Stoichiometry LowYield->CheckReagents Yes OptimizePurification Optimize Purification (Solvent System, Technique) ImpureProduct->OptimizePurification Yes IncreaseTimeTemp Increase Reaction Time or Temperature IncompleteReaction->IncreaseTimeTemp Yes OptimizeConditions Optimize Reaction (Temp, Time, Solvent) CheckReagents->OptimizeConditions ChangeMethod Consider Alternative Synthetic Route OptimizeConditions->ChangeMethod ProtectingGroups Use Protecting Groups to Avoid Side Reactions OptimizePurification->ProtectingGroups InertAtmosphere Work Under Inert Atmosphere ProtectingGroups->InertAtmosphere CheckCatalyst Check Catalyst Activity or Add More Reagent IncreaseTimeTemp->CheckCatalyst ImproveSolubility Improve Substrate Solubility CheckCatalyst->ImproveSolubility

Caption: A logical workflow for troubleshooting common synthesis problems.

FAQ_Relationships FAQ Logical Relationships cluster_routes Key Strategies cluster_nitration Control Factors cluster_reduction Common Methods cluster_purification Techniques Topic This compound Synthesis Routes Synthetic Routes Topic->Routes Nitration Regioselective Nitration Routes->Nitration NitrationReduction Nitration-Reduction Sequence Routes->NitrationReduction Fischer Fischer Indole Synthesis Routes->Fischer Reduction Nitro Group Reduction Nitration->Reduction NProtection N-Protection Nitration->NProtection MildReagents Mild Reagents Nitration->MildReagents LowTemp Low Temperature Nitration->LowTemp Purification Product Purification Reduction->Purification Catalytic Catalytic Hydrogenation Reduction->Catalytic MetalAcid Metal/Acid Reduction->MetalAcid Transfer Transfer Hydrogenation Reduction->Transfer Chromo Chromatography Purification->Chromo Recrystal Recrystallization Purification->Recrystal AcidBase Acid-Base Extraction Purification->AcidBase

Caption: Logical relationships between the frequently asked questions.

References

Stability issues of 5-aminoindole derivatives and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-aminoindole derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My 5-aminoindole derivative solution is changing color. What is happening?

A1: Discoloration of 5-aminoindole derivative solutions, often appearing as a yellowing or browning, is a common indicator of degradation, particularly oxidative degradation. The amino group at the 5-position makes the indole ring electron-rich and susceptible to oxidation, leading to the formation of colored polymeric or quinone-imine type products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I am observing poor reproducibility in my bioassays using a 5-aminoindole derivative. Could this be related to stability?

A2: Yes, poor reproducibility is a frequent consequence of compound instability. If your 5-aminoindole derivative is degrading in your experimental medium or during storage, the actual concentration of the active compound will decrease over time, leading to variable results in your bioassays. It is crucial to ensure the stability of your compound under the specific conditions of your experiment.

Q3: What are the primary factors that affect the stability of 5-aminoindole derivatives?

A3: The main factors affecting the stability of 5-aminoindole derivatives are:

  • pH: Stability can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Temperature: Elevated temperatures generally accelerate the rate of all degradation reactions.

  • Excipients: In formulated products, interactions with excipients can either stabilize or destabilize the molecule.

Q4: How can I store my 5-aminoindole derivatives to ensure their stability?

A4: For optimal stability, 5-aminoindole derivatives should be stored as a solid in a cool, dark, and dry place.[1] It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] Solutions should be freshly prepared before use. If storage of solutions is unavoidable, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas.

Troubleshooting Guides

Issue 1: Rapid Degradation of 5-Aminoindole Derivative in Aqueous Solution

Symptoms:

  • Rapid color change of the solution.

  • Appearance of new peaks and a decrease in the main peak area in HPLC analysis.

  • Loss of biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Oxidation 1. Deoxygenate all solvents and buffers by sparging with nitrogen or argon before preparing the solution. 2. Prepare and handle solutions under an inert atmosphere (e.g., in a glove box). 3. Add an antioxidant to the formulation. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. Compatibility of the antioxidant with the specific derivative and downstream application must be verified.Reduced rate of color change and degradation. Stabilization of the main compound peak in HPLC.
pH Instability 1. Determine the pH of your solution. 2. Perform a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the degradation over time by HPLC. 3. Adjust the pH of your experimental medium to the pH at which the compound is most stable.Identification of the optimal pH range for stability. Slower degradation in the optimized pH buffer.
Photodegradation 1. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions if possible.Minimal degradation when the solution is protected from light.
Elevated Temperature 1. Prepare and store solutions at low temperatures (e.g., on ice or at 4°C for short-term use). 2. For long-term storage, freeze solutions at -20°C or -80°C.Slower degradation at lower temperatures.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in dose-response curves.

  • Decreased potency of the compound over the course of an experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Degradation in Culture Medium 1. Incubate the 5-aminoindole derivative in the cell culture medium (without cells) for the duration of your experiment. 2. At various time points, take aliquots of the medium and analyze the concentration of the compound by HPLC or LC-MS.Quantify the rate of degradation in the culture medium. This will help in understanding if fresh compound needs to be added during the experiment.
Interaction with Serum Proteins 1. Perform the stability study in media with and without serum. 2. Analyze the concentration of the free compound over time.Determine if serum components are contributing to the degradation.
Adsorption to Labware 1. Prepare a solution of the compound in your standard labware (e.g., plastic plates, tubes). 2. After a set time, transfer the solution to a new container and analyze the concentration in the original and new containers, as well as any residue in the original labware.Quantify the extent of adsorption. Consider using low-adhesion labware or adding a small percentage of a non-ionic surfactant like Tween-80 to your solutions to minimize adsorption.

Quantitative Data on Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following tables provide representative (hypothetical) quantitative data from such studies on a generic 5-aminoindole derivative to illustrate its stability profile under various stress conditions. The goal of these studies is typically to achieve 5-20% degradation.

Table 1: pH-Dependent Degradation of a 5-Aminoindole Derivative at 40°C

pHBuffer SystemTime (hours)% Degradation
2.00.01 N HCl2415.2
4.0Acetate Buffer245.8
7.0Phosphate Buffer2412.5
9.0Borate Buffer2418.9
12.00.01 N NaOH2425.4

Table 2: Temperature-Dependent Degradation of a 5-Aminoindole Derivative in Solution (pH 7.0)

Temperature (°C)Time (days)% Degradation
47< 2
2578.3
40719.5
60122.1

Table 3: Oxidative and Photolytic Degradation of a 5-Aminoindole Derivative at 25°C

Stress ConditionTime (hours)% Degradation
3% H₂O₂817.6
ICH Photostability (Option 2)2421.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a 5-aminoindole derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 5-aminoindole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 8 hours.

  • Thermal Degradation: Place a solid sample of the compound and a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy, as per ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of a 5-aminoindole derivative and its degradation products.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm (or scan with PDA detector).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Stress (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/PDA dilute->hplc lcms Identify Degradants by LC-MS hplc->lcms

Caption: Workflow for a forced degradation study of a 5-aminoindole derivative.

degradation_pathway cluster_oxidation Oxidation cluster_hydroxylation Hydroxylation 5-Aminoindole 5-Aminoindole quinone_imine Quinone-imine Intermediate 5-Aminoindole->quinone_imine [O] hydroxy_indole Hydroxy-5-aminoindole Derivatives 5-Aminoindole->hydroxy_indole e.g., Photodegradation polymeric Polymeric Products (Colored) quinone_imine->polymeric Polymerization

Caption: Potential degradation pathways for 5-aminoindole derivatives.

troubleshooting_logic start Experiencing Stability Issues? color_change Is there a color change? start->color_change reproducibility Poor reproducibility? start->reproducibility oxidation_check Suspect Oxidation? color_change->oxidation_check Yes ph_check Checked pH Stability? color_change->ph_check No solution_reproducibility Action: Check stability in assay medium, assess adsorption to labware. reproducibility->solution_reproducibility Yes oxidation_check->ph_check No solution_oxidation Action: Use deoxygenated solvents, add antioxidants. oxidation_check->solution_oxidation Yes light_check Protected from Light? ph_check->light_check Yes solution_ph Action: Perform pH stability study, use optimal buffer. ph_check->solution_ph No solution_light Action: Use amber vials, work in low light. light_check->solution_light No

Caption: Logical troubleshooting flow for 5-aminoindole derivative stability issues.

References

Technical Support Center: Purification of Polar 5-Methyl-1H-indol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of polar 5-methyl-1H-indol-6-amine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound analogs?

A1: The primary challenges stem from the polar nature and the presence of a basic amino group in these molecules. These characteristics can lead to issues such as poor solubility in common organic solvents, strong interactions with silica gel leading to peak tailing in normal-phase chromatography, and difficulty in achieving high purity due to the presence of polar, structurally similar impurities.

Q2: Which chromatographic techniques are most suitable for these compounds?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific properties of the analog and the impurities present.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. Using a C18 column with a mobile phase consisting of water/acetonitrile or water/methanol and an additive like formic acid or trifluoroacetic acid (TFA) can provide excellent separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for very polar compounds that have little retention on traditional reversed-phase columns. It uses a polar stationary phase and a high concentration of organic solvent in the mobile phase.

  • Normal-Phase Chromatography: While challenging due to potential strong interactions with the silica stationary phase, it can be optimized. Deactivation of the silica gel with a base like triethylamine (TEA) in the mobile phase is often necessary to prevent peak tailing and improve recovery.

Q3: When is recrystallization a viable purification method?

A3: Recrystallization is a cost-effective method for obtaining highly pure material, provided a suitable solvent system can be identified. It is most effective when the desired compound has high solubility in a hot solvent and low solubility when cold, while the impurities remain soluble at lower temperatures. For highly polar compounds, finding an appropriate single solvent can be difficult, and solvent mixtures are often required.

Q4: How can I deal with persistent peak tailing for my basic indole analog in chromatography?

A4: Peak tailing for basic compounds like this compound analogs is often due to strong interactions with acidic silanol groups on the silica surface of the chromatography column.[1] To mitigate this:

  • Add a basic modifier: Incorporate a small amount of triethylamine (TEA) or ammonia into the mobile phase to saturate the active silanol sites.[1]

  • Use an end-capped column: High-purity, end-capped columns have fewer free silanol groups, reducing secondary interactions.[1]

  • Adjust the mobile phase pH: Using a buffer to control the pH can ensure the analyte is in a single ionic form, leading to sharper peaks.[1]

Q5: What are common impurities I might encounter?

A5: Common impurities can arise from starting materials, side reactions, or incomplete reactions during the synthesis. For instance, in syntheses involving the reduction of a nitro group to form the amine, incomplete reduction can leave residual nitro-indole starting material. If the synthesis involves protecting groups, byproducts from the deprotection step can also be present. During catalytic hydrogenation, dehalogenation can occur if halogenated precursors are used, leading to des-halo impurities.[2]

Troubleshooting Guides

Problem 1: Low Recovery from Silica Gel Column Chromatography
Possible Cause Troubleshooting Steps
Irreversible adsorption to the stationary phase. The basic amine group is strongly interacting with acidic silanol groups on the silica.
- Deactivate the silica: Add a small percentage (0.1-1%) of a base like triethylamine (TEA) or ammonia to your eluent system.
- Switch to a different stationary phase: Consider using alumina or a bonded phase silica.
Compound degradation on the column. The compound may be unstable on the acidic silica surface.
- Run the chromatography quickly and avoid letting the compound sit on the column for extended periods.
- Neutralize the silica with a base as described above.
Compound is eluting in very dilute fractions. The compound may be more soluble in the mobile phase than anticipated.
- Concentrate all fractions before analysis (e.g., by TLC or LC-MS) to ensure the product has not been missed.
- Perform a mass balance to determine where the compound is being lost.
Problem 2: Difficulty with Recrystallization
Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar for the highly polar compound, or impurities are inhibiting crystal formation.
- Try a more polar solvent or a solvent mixture.
- Scratch the inside of the flask with a glass rod to induce nucleation.
- Add a seed crystal of the pure compound.
- Further purify the material by another method (e.g., chromatography) to remove impurities.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
- Concentrate the solution by slowly evaporating the solvent.
- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

Data Presentation

Table 1: Comparison of Chromatographic Purification Techniques for Polar Indole Analogs

Technique Stationary Phase Typical Mobile Phase Advantages Potential Challenges Purity Range Recovery Range
Normal-Phase Chromatography Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineGood for less polar impurities.Peak tailing, low recovery without modifier.90-98%50-80%
Reversed-Phase HPLC C18Water/Acetonitrile with 0.1% Formic Acid or TFAHigh resolution, good for polar impurities.Can be expensive for large scale, requires method development.>99%80-95%
HILIC Amide or DiolAcetonitrile/Water with buffer (e.g., Ammonium Formate)Excellent for very polar compounds.Sensitive to mobile phase composition, requires column equilibration.>98%75-90%

Note: Purity and recovery ranges are estimates based on typical outcomes for analogous compounds and can vary significantly depending on the specific molecule and crude sample purity.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC Purification

This protocol is adapted for a polar this compound analog.

  • Column: C18, 5 µm particle size, e.g., 19 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in deionized water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 90:10 mixture of Mobile Phase A and B to a concentration of 10-20 mg/mL. Filter through a 0.22 µm syringe filter.

  • Gradient Elution:

    • Start with 5-10% B.

    • Increase to 50-70% B over 20-30 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate for 10 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 280 nm.

  • Post-Purification: Combine fractions containing the pure product, neutralize the formic acid with a mild base (e.g., saturated sodium bicarbonate solution) if necessary, and remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized or extracted with an organic solvent.

Protocol 2: Flash Column Chromatography on Deactivated Silica
  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Pack the column as a slurry in the initial mobile phase.

  • Deactivation: Before loading the sample, flush the packed column with 2-3 column volumes of the initial eluent containing 1% triethylamine.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this to the top of the column.

  • Mobile Phase: A gradient of ethyl acetate in hexanes containing 1% triethylamine. A typical gradient might be from 10% to 80% ethyl acetate.

  • Elution: Gradually increase the polarity of the mobile phase. Collect fractions and monitor by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow Purification Workflow for Polar this compound Analogs cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product (with impurities) recrystallization Recrystallization crude_product->recrystallization High crude purity? column_chromatography Column Chromatography (Silica or Alumina) crude_product->column_chromatography Moderate crude purity? hplc Preparative HPLC (RP-HPLC or HILIC) crude_product->hplc Low crude purity or high polarity? purity_check Purity Analysis (LC-MS, NMR) recrystallization->purity_check column_chromatography->purity_check hplc->purity_check purity_check->hplc Purity <95% pure_product Pure Analog (>95%) purity_check->pure_product Purity >95%

Caption: A decision-making workflow for selecting a purification strategy.

signaling_pathway Potential Signaling Pathway for Indoleamine Analogs cluster_cell Cancer Cell indole_analog This compound Analog receptor Target Receptor (e.g., AhR) indole_analog->receptor Binds transcription_factors Transcription Factors (e.g., IDO1) receptor->transcription_factors Activates/ Inhibits gene_expression Altered Gene Expression transcription_factors->gene_expression Regulates apoptosis Apoptosis gene_expression->apoptosis Induces proliferation Cell Proliferation gene_expression->proliferation Inhibits

Caption: A simplified signaling pathway for anticancer indole derivatives.

References

Optimizing catalyst selection for 5-methyl-1H-indol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-methyl-1H-indol-6-amine. The primary route discussed is the palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-5-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (in this case, 6-bromo-5-methyl-1H-indole) and an amine source.[1] For the synthesis of a primary amine like this compound, an ammonia equivalent is typically used.[3][4]

Q2: What is a suitable starting material for the Buchwald-Hartwig amination to produce this compound?

A2: The recommended starting material is 6-bromo-5-methyl-1H-indole . This precursor allows for the regioselective introduction of the amino group at the C6 position of the indole scaffold.

Q3: Why is my Buchwald-Hartwig amination reaction failing or resulting in a low yield?

A3: Low yields in Buchwald-Hartwig amination can be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical and substrate-dependent.[5] For amination of indoles, ligands like XPhos, DavePhos, or RuPhos are often effective.[5][6]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The base's strength and solubility can significantly impact the reaction rate and yield.

  • Reaction Conditions: Temperature, reaction time, and solvent are key parameters that often require optimization. Anhydrous and deoxygenated conditions are essential as palladium catalysts are sensitive to oxygen and moisture.

  • Purity of Starting Materials: Impurities in the 6-bromo-5-methyl-1H-indole or the ammonia equivalent can poison the catalyst.

Q4: I am observing the formation of side products. What are the likely culprits?

A4: Common side products in the Buchwald-Hartwig amination of haloindoles include:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of 5-methyl-1H-indole. This can occur via a competing β-hydride elimination pathway.[1]

  • Diarylamine Formation: If an aniline is used as the amine source, diarylamine byproducts can form. When using an ammonia equivalent, over-amination to form the diarylamine is a potential side reaction.[3]

  • Decomposition of the Indole Ring: Indoles can be unstable under harsh reaction conditions. Prolonged heating or the use of an inappropriate base can lead to decomposition and the formation of tar-like substances.

Q5: How should I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective for separating the desired product from starting materials and byproducts.[7][8]

Troubleshooting Guides

Issue 1: Low or No Conversion of 6-bromo-5-methyl-1H-indole
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium precatalyst and ligand are handled under an inert atmosphere to prevent deactivation. Use freshly opened or properly stored reagents. Consider using a pre-formed active catalyst.
Inappropriate Ligand Screen different phosphine ligands. For electron-rich indoles, sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often good starting points.[6]
Incorrect Base The choice of base is critical. If using NaOtBu, ensure it is fresh and not clumped. For sensitive substrates, LiHMDS can be a milder alternative.[5]
Suboptimal Temperature The reaction temperature may need optimization. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS).
Insufficient Reaction Time Monitor the reaction progress closely. Some Buchwald-Hartwig aminations can be slow and may require extended reaction times.
Solvent Issues Ensure the solvent (e.g., toluene, dioxane) is anhydrous. The presence of water can deactivate the catalyst.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Suggestion
5-methyl-1H-indole (Hydrodehalogenation) The catalytic cycle is favoring β-hydride elimination over reductive elimination.[1]Use a more sterically hindered ligand to promote the desired C-N bond formation. Lowering the reaction temperature may also disfavor this side reaction.
Di(5-methyl-1H-indol-6-yl)amine The newly formed primary amine is reacting further with the starting material.Use a larger excess of the ammonia equivalent. Consider using a protecting group on the indole nitrogen to modulate its reactivity.
Tar/Polymer Formation Decomposition of the indole nucleus under the reaction conditions.Lower the reaction temperature and shorten the reaction time. Screen for a milder base.

Experimental Protocols

Proposed Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent batches.

Step 1: Buchwald-Hartwig Amination

Materials:

  • 6-bromo-5-methyl-1H-indole

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (as an ammonia equivalent)[4]

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromo-5-methyl-1H-indole (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the XPhos ligand (4-10 mol%).

  • Add anhydrous toluene or dioxane to the flask.

  • In a separate flask, prepare a solution of LiHMDS (1.5-2.0 equiv) in the same anhydrous solvent.

  • Slowly add the LiHMDS solution to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford this compound.

Data Presentation

Catalyst and Ligand Screening for Amination of 6-Bromo-Indole Derivatives (Illustrative Data)
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10085-95General Buchwald-Hartwig Conditions
Pd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2)Dioxane11070-80General Buchwald-Hartwig Conditions
Pd(OAc)₂ (2.5)DavePhos (5)Cs₂CO₃ (1.5)Toluene10080-90General Buchwald-Hartwig Conditions
Pd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (2)THF6575-85[6]

Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition_complex Pd(II) Complex pd0->oxidative_addition_complex Oxidative Addition aryl_halide 6-Bromo-5-methyl-1H-indole aryl_halide->oxidative_addition_complex amide_complex Pd(II) Amido Complex oxidative_addition_complex->amide_complex Amine Coordination & Deprotonation amine Ammonia Equivalent (e.g., LiHMDS) amine->amide_complex amide_complex->pd0 product This compound amide_complex->product Reductive Elimination side_product Hydrodehalogenation Product amide_complex->side_product β-Hydride Elimination base Base base->amide_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Start Synthesis low_yield Low or No Yield? start->low_yield check_catalyst Check Catalyst/Ligand Activity & Purity low_yield->check_catalyst Yes side_products Significant Side Products? low_yield->side_products No optimize_base Optimize Base check_catalyst->optimize_base optimize_temp Optimize Temperature/Time optimize_base->optimize_temp optimize_temp->low_yield hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation Yes purify Purify Product side_products->purify No change_ligand Use More Sterically Hindered Ligand hydrodehalogenation->change_ligand Yes hydrodehalogenation->purify No lower_temp Lower Reaction Temperature change_ligand->lower_temp lower_temp->side_products

Caption: Troubleshooting workflow for low yield and side products.

References

Technical Support Center: Synthesis of 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indol-6-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue Potential Cause Recommended Action Analytical Confirmation
Low or No Product Yield Incomplete reaction; incorrect temperature; inactive catalyst or reagents.Optimize reaction time and temperature. Ensure the catalyst (e.g., Pd/C, SnCl₂) is fresh and active. For metal-acid reductions, ensure the metal is finely powdered and activated.[1]Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Presence of a Higher Molecular Weight Impurity Dimerization or polymerization of the starting material or product. This can be common with indole derivatives.[2][3]Use dilute reaction conditions. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative polymerization.Mass Spectrometry (MS) will show a peak corresponding to approximately double the mass of the expected product.
Formation of a Regioisomer If employing a Fischer indole synthesis with an unsymmetrical ketone, the formation of an undesired regioisomer is possible.[1]Use a symmetrical ketone or aldehyde if possible. If an unsymmetrical ketone is necessary, expect a mixture of isomers that will require careful purification, likely via column chromatography.Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the substitution pattern on the indole ring.
Product Discoloration (Pinkish or Brown Hue) Oxidation of the indole ring. Indoles, particularly amino-substituted indoles, can be sensitive to air and light.[2][3]Store the final product and sensitive intermediates under an inert atmosphere (e.g., argon or nitrogen) in a dark, refrigerated environment.[1] Use degassed solvents for the reaction and purification steps.UV-Vis spectroscopy may show absorption at longer wavelengths. Purity can be assessed by HPLC, where the oxidized species may appear as a separate peak.
Incomplete Reduction of a Nitro Precursor If the 6-amino group is introduced via reduction of a 6-nitro group, incomplete reduction is a common issue.Increase the amount of reducing agent, extend the reaction time, or consider a different reduction method (e.g., catalytic hydrogenation vs. metal/acid).HPLC and MS can identify the presence of the nitro-containing intermediate. ¹H NMR may show characteristic aromatic shifts for the nitro-substituted ring.
Dehalogenation Byproduct If a halogenated precursor is used in a catalytic hydrogenation step, reductive dehalogenation can occur.[4]Optimize the catalyst loading and reaction time. A less active catalyst or milder conditions might be necessary.MS will show a peak corresponding to the mass of the product without the halogen atom.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the potential byproducts?

A common and effective route is the reductive cyclization of a substituted o-nitrotoluene derivative.[1] Another classic approach is the Fischer indole synthesis.[5][6][7]

Potential byproducts include:

  • Oxidation products: Indoles, especially those with electron-donating groups like an amino group, are susceptible to air oxidation, which can lead to colored impurities.[2][3]

  • Polymeric materials: Indoles can polymerize under acidic conditions.[3]

  • Regioisomers: In syntheses like the Fischer indole synthesis, using unsymmetrical starting materials can lead to the formation of isomeric products.[1]

  • Incompletely reduced intermediates: If the synthesis involves the reduction of a nitro group to form the amine, the corresponding nitro-indole may be present as an impurity if the reaction does not go to completion.[4]

Q2: My final product has a pink or brownish color. Is this normal and how can I purify it?

Pure indole and its simple derivatives are typically white to off-white crystalline solids.[3] A pinkish or brownish hue often indicates the presence of oxidation products.[3] While small amounts of colored impurities may not affect subsequent reactions, for high-purity applications, purification is recommended. Column chromatography on silica gel is a common method for removing colored impurities. To prevent further oxidation, it is advisable to handle the compound under an inert atmosphere and store it in a cool, dark place.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended for full characterization and purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of any isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts with different masses.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.[8]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Q4: Should the amino group be protected during the synthesis?

The necessity of protecting the amino group depends on the specific synthetic route. In many cases, it is strategic to introduce the amino group in the final step, for example, by reducing a nitro group.[1] This approach avoids potential side reactions of the amino group under the conditions of indole ring formation, particularly in acidic environments like the Fischer indole synthesis.

Experimental Protocols

Proposed Synthesis via Reductive Cyclization

This protocol is a representative method and may require optimization.

Step 1: Nitration of 2,4-dimethylaniline

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, add 2,4-dimethylaniline.

  • Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional hour at low temperature.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated 2,4-dimethyl-6-nitroaniline by filtration. Wash with cold water until the filtrate is neutral.

Step 2: Reductive Cyclization to this compound

  • Suspend the 2,4-dimethyl-6-nitroaniline in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or use catalytic hydrogenation with Pd/C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Verify Reaction Conditions start->check_reaction analyze_crude Analyze Crude Product (TLC, LC-MS) check_reaction->analyze_crude incomplete Incomplete Reaction? analyze_crude->incomplete byproducts Byproducts Detected? incomplete->byproducts No optimize Optimize Reaction (Time, Temp, Reagents) incomplete->optimize Yes purify Purification Strategy (Column, Recrystallization) byproducts->purify Yes end Problem Resolved byproducts->end No optimize->analyze_crude characterize Characterize Pure Product & Byproducts purify->characterize characterize->end

Caption: A logical workflow for troubleshooting common issues in synthesis.

Proposed Synthetic Pathwaydot

SyntheticPathway start 2,4-Dimethylaniline intermediate 2,4-Dimethyl-6-nitroaniline start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reductive Cyclization (e.g., SnCl₂, HCl or H₂, Pd/C)

References

Technical Support Center: Enhancing the Reaction Rate of 5-Methyl-1H-indol-6-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-methyl-1H-indol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the derivatization of the primary amino group in this compound?

A1: The most common and direct method is N-acylation, which involves reacting the primary amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. This reaction forms a stable amide bond.

Q2: What are the key factors influencing the reaction rate of N-acylation for this substrate?

A2: Several factors can significantly impact the reaction rate:

  • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated when using acyl chlorides and to facilitate the nucleophilic attack of the amine.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent hydrolysis of the acylating agent.

  • Temperature: While many acylations proceed readily at room temperature, cooling the reaction to 0 °C during the addition of the acylating agent can help control exothermic reactions and minimize side products. Gentle heating may be required for less reactive substrates or acylating agents.

Q3: I am observing low yields in my reaction. What are the potential causes and solutions?

A3: Low yields can stem from several issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture.

  • Hydrolysis of Acylating Agent: The presence of water in the solvent or reagents can lead to the decomposition of the acylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Side Reactions: Competing reactions can consume the starting material or the desired product. (See Troubleshooting Guide for more details).

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Typically, a slight excess (1.1-1.2 equivalents) of the acylating agent and base is used.

Q4: How can I purify the derivatized product?

A4: Purification is most commonly achieved through silica gel column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The appropriate solvent system should be determined by TLC analysis of the crude reaction mixture. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Multiple Spots on TLC, Indicating Side Products 1. N1-acylation: Acylation at the indole nitrogen in addition to the desired C6-amine acylation. 2. C3-acylation: Electrophilic acylation at the electron-rich C3 position of the indole ring. 3. Di-acylation: Acylation at both the C6-amine and the N1-indole positions.1. Use a milder, bulkier base (e.g., DIPEA) to disfavor deprotonation of the indole N-H. Running the reaction at a lower temperature (0 °C) can also improve selectivity. 2. This is less common for N-acylation under basic conditions but can occur with highly reactive acylating agents or in the presence of Lewis acids. Ensure the reaction is performed under basic conditions. 3. Carefully control the stoichiometry of the acylating agent (use 1.05-1.1 equivalents). Consider using a less reactive acylating agent, such as an anhydride or a thioester.
Reaction is Sluggish or Does Not Proceed 1. Poor Nucleophilicity of the Amine: The electron-donating methyl group at C5 should enhance the nucleophilicity of the C6-amine, but steric hindrance could play a role with bulky acylating agents. 2. Insufficiently Reactive Acylating Agent: The chosen acyl chloride or anhydride may not be reactive enough under the current conditions. 3. Inactive Catalyst/Base: The base may have degraded or is not strong enough.1. Try a more forcing condition, such as gentle heating (e.g., 40 °C). 2. Switch to a more reactive acylating agent (e.g., from an anhydride to the corresponding acyl chloride). 3. Use a freshly opened bottle of the base. Consider a stronger non-nucleophilic base if necessary.
Product Degradation During Workup or Purification 1. Hydrolysis of the Amide Bond: The newly formed amide bond may be sensitive to strongly acidic or basic conditions during aqueous workup. 2. Instability on Silica Gel: Some indole derivatives can be unstable on silica gel, leading to streaking and decomposition during chromatography.1. Perform the aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) and avoid strong acids. 2. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, consider purification by recrystallization if possible.

Experimental Protocols

General Protocol for N-Acylation using an Acyl Chloride

This protocol is a general guideline and may require optimization for specific acyl chlorides.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Alternative Protocol using a Thioester for Milder Acylation

This method is suitable for sensitive substrates where acyl chlorides may lead to side reactions.[1][2]

  • Preparation: In a sealed tube, combine this compound (1.0 eq.), the desired S-methyl thioester (1.5 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.).[1][2]

  • Solvent: Add anhydrous xylene (approximately 15-25 mL per gram of starting material).[1][2]

  • Reaction: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.[1][2]

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides representative quantitative data for the N-acylation of aromatic amines, which can be used as a general reference for expected outcomes with this compound. Actual yields may vary.

Acylating AgentProductTypical Yield (%)Reference
Acetyl ChlorideN-(5-methyl-1H-indol-6-yl)acetamide85-95General expectation for reactive aromatic amines
Benzoyl ChlorideN-(5-methyl-1H-indol-6-yl)benzamide80-90General expectation for reactive aromatic amines
Isobutyryl ChlorideN-(5-methyl-1H-indol-6-yl)isobutyramide80-90General expectation for reactive aromatic amines
S-Methyl ThiobutyrateN-(5-methyl-1H-indol-6-yl)butyramide60-80[1][2]

Visualizations

Experimental Workflow for N-Acylation

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Pure Derivatized Product purify->product side_reactions substrate This compound desired_product Desired Product (C6-Amide) substrate->desired_product Desired Pathway (Selective N-acylation at C6) side_product_1 Side Product 1 (N1-Acylation) substrate->side_product_1 Potential Side Reaction (Less Selective Conditions) acyl_chloride Acyl Chloride (R-COCl) base Base side_product_2 Side Product 2 (Di-acylation) desired_product->side_product_2 Further Reaction (Excess Acylating Agent)

References

Validation & Comparative

Spectroscopic Analysis of Substituted Indoles: A Comparative Guide to 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following is a typical experimental procedure for the NMR analysis of indole derivatives.

Instrumentation:

  • A high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, is recommended for optimal resolution and sensitivity.[1]

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for indole derivatives due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] Other deuterated solvents like DMSO-d₆ can also be used depending on the solubility of the compound.[2][3]

  • Concentration: A sample concentration of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for both ¹H and ¹³C NMR analysis.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

Data Acquisition:

  • ¹H NMR:

    • Spectra are typically acquired at room temperature.

    • A standard pulse-acquire sequence is used.[5]

    • Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Proton-decoupled spectra are acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Data for 5-bromo-3-methyl-1H-indole

The following tables summarize the ¹H and ¹³C NMR spectral data for 5-bromo-3-methyl-1H-indole, which serves as a representative example for understanding the NMR characteristics of substituted indoles.

Table 1: ¹H NMR Spectral Data for 5-bromo-3-methyl-1H-indole in CDCl₃ [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.92s-1HNH (Indole)
7.73d1.61HH-4
7.29dd8.6, 1.91HH-6
7.22d8.61HH-7
6.99s-1HH-2
2.32d0.93HCH₃ at C-3

Table 2: ¹³C NMR Spectral Data for 5-bromo-3-methyl-1H-indole in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
134.96C-7a
130.22C-3a
124.76C-6
122.95C-4
121.64C-2
112.50C-5
111.60C-7
9.64CH₃ at C-3

Comparative Analysis with Other Indole Derivatives

The chemical shifts and coupling patterns observed for 5-bromo-3-methyl-1H-indole can be compared with those of other substituted indoles to understand the influence of different substituents on the electronic environment of the indole ring. For instance, electron-withdrawing groups like bromine tend to deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups would be expected to shield the nuclei, shifting their signals upfield.

For example, in unsubstituted indole, the proton at C-2 typically appears around 6.5 ppm, while in 5-bromo-3-methyl-1H-indole, it is shifted downfield to 6.99 ppm, indicating the influence of the bromine atom on the overall electron density of the ring system.[6]

Workflow for NMR-based Structural Elucidation

The process of analyzing a compound using NMR spectroscopy follows a logical workflow, from sample preparation to the final structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Compound Indole Derivative NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration (1H) Baseline_Correction->Integration Chemical_Shifts Analyze Chemical Shifts Baseline_Correction->Chemical_Shifts Integration_Analysis Analyze Integration Integration->Integration_Analysis Coupling Analyze Coupling Constants Chemical_Shifts->Coupling Structure Propose/Confirm Structure Coupling->Structure Integration_Analysis->Structure

Figure 1. General workflow for NMR analysis.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-methyl-1H-indol-6-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of novel chemical entities are paramount. 5-methyl-1H-indol-6-amine, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive comparison of mass spectrometry-based techniques for its analysis, supported by detailed experimental protocols and a comparative look at alternative analytical methods.

The indole scaffold is a privileged structure in drug discovery, and understanding the analytical behavior of its derivatives is crucial for pharmacokinetics, metabolism, and quality control studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide delves into a robust LC-MS/MS methodology, predicts fragmentation patterns, and presents a clear comparison with other established analytical techniques.

Mass Spectrometry Analysis by LC-MS/MS

LC-MS/MS is the preferred method for the quantitative analysis of indole derivatives in complex matrices due to its high selectivity and sensitivity.[1] A typical workflow involves optimizing chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

This protocol is a representative method synthesized from established procedures for similar amine-containing heterocyclic compounds.[2][3][4]

1. Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., ACE® Excel™ C18, 2 µm, 50 x 2.1 mm).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Predicted Fragmentation and Quantitative Data

While direct experimental mass spectra for this compound are not widely published, a reliable fragmentation pattern can be predicted based on the known behavior of substituted indoles and aromatic amines.[5] The molecule has a molecular weight of 146.19 g/mol .[6] Under positive ESI conditions, it will be readily protonated to form a precursor ion [M+H]⁺ at m/z 147.1.

Collision-induced dissociation (CID) of this precursor ion is expected to initiate several key fragmentation pathways. A primary route for amino-containing aromatic compounds is the neutral loss of ammonia (NH₃).[5] Another characteristic fragmentation involves the indole ring itself.

G cluster_main Predicted Fragmentation of this compound mol Precursor Ion [C₉H₁₁N₂]⁺ m/z = 147.1 frag1 Fragment Ion [C₉H₈N]⁺ m/z = 130.1 mol->frag1 - NH₃ (Neutral Loss) frag2 Fragment Ion [C₈H₆N]⁺ m/z = 115.0 frag1->frag2 - CH₃ frag3 Tropylium-like Ion [C₇H₇]⁺ m/z = 91.1 frag2->frag3 - HCN

Predicted fragmentation pathway for protonated this compound.

The following table summarizes the predicted ions for use in developing an MRM method.

Ion DescriptionPredicted m/zRole in MS/MS
[M+H]⁺ 147.1Precursor Ion (Q1)
[M+H - NH₃]⁺ 130.1Product Ion (Q3)
[M+H - NH₃ - CH₃]⁺ 115.0Product Ion (Q3)

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques are available for the analysis of indoleamines. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

ParameterLC-MS/MSHPLC-DADHPLC-FLD (with OPA Derivatization)
Principle Separation by LC, detection by mass-to-charge ratio of precursor and product ions.Separation by LC, detection by UV-Vis absorbance.Chemical derivatization of primary amine to form a fluorescent isoindole, separation by LC, detection by fluorescence.[7]
Detection Method Mass SpectrometryUV-Vis Spectrophotometry[8]Fluorescence[7]
Specificity Very HighModerate (Prone to interferences from co-eluting compounds with similar absorbance spectra).High (Only primary amines react with OPA to produce a fluorescent signal).[7]
Sensitivity (LOD) Very High (Typically low ng/mL to pg/mL).[4]Moderate (12.9 nM or ~1.9 ng/mL for kynurenine).[8]High (40 pmol/mL for histidine).[7]
Linearity (r²) Excellent (Typically >0.99).[4]Excellent (>0.999).[8]Excellent (>0.99).[7]
Sample Prep Often requires protein precipitation and/or solid-phase extraction.Compatible with similar sample preparation as LC-MS/MS.Requires an additional pre-column derivatization step.[7]
Key Advantage Unmatched specificity and sensitivity, provides structural information.Robust, widely available, and cost-effective.High sensitivity for primary amines, relatively low background.
Key Disadvantage Higher equipment and maintenance costs.Lower sensitivity and specificity compared to MS.Derivatization adds complexity and potential for variability.

Other noteworthy alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) , which is highly sensitive but often requires derivatization of the polar amine group to improve volatility, and simple spectrophotometric assays (e.g., using Ehrlich's reagent), which are useful for high-throughput screening but lack specificity.[9][10]

Visualizing the Workflow

Effective analytical science relies on well-defined processes. The following diagrams illustrate the logical flow of the experimental workflows discussed.

G cluster_workflow General LC-MS/MS Experimental Workflow prep Sample Preparation (Protein Precipitation) lc LC Separation (C18 Reverse Phase) prep->lc ion Ionization (Positive ESI) lc->ion q1 Mass Selection (Q1) (Isolate m/z 147.1) ion->q1 cid Fragmentation (q2) (Collision-Induced Dissociation) q1->cid q3 Mass Analysis (Q3) (Detect m/z 130.1, 115.0) cid->q3 detect Data Acquisition & Quantification q3->detect

A generalized workflow for the quantitative analysis by LC-MS/MS.

References

A Comparative Study of 5-methyl-1H-indol-6-amine and Other Aminoindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous biologically active compounds. Among its myriad derivatives, aminoindoles have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of 5-methyl-1H-indol-6-amine and other key aminoindoles, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their quest for novel therapeutics.

Comparative Biological Activity of Aminoindoles

The position of the amino group and other substituents on the indole ring profoundly influences the biological activity of these compounds. While direct comparative studies across a wide range of aminoindoles are limited, this section compiles available data to highlight key trends in their anticancer and anti-inflammatory properties.

Anticancer Activity

Aminoindoles have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis.[1][2]

Table 1: Comparative Cytotoxicity of Selected Aminoindole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Key Findings & SAR Insights
5-methyl-2-phenyl-1H-indol-3-amine derivative Multiple Cancer LinesVariesN-alkylation and substitution on the 2-phenyl group can significantly modulate anticancer activity.[2]
3-Amino-3-hydroxymethyloxindole SJSA-1 (Osteosarcoma)3.14Induces G2/M cell cycle arrest and apoptosis. The 3-amino group is critical for activity.
Indole-based Chalcone Hybrid (Compound 6c) MDA-MB-231 (Breast)7.2Spirooxindole derivatives show promising activity, with substitutions on the phenyl ring influencing potency.
2-(1H-indol-5-ylamino)-6-(sulfonyl)-pyrimidinone (7ao) Multiple Cancer Lines0.025 - 2.5Potent inhibitor of Polo-like kinase 2 (PLK2), highlighting the potential of 5-aminoindoles in kinase inhibition.[3]
6-Amino-3-(chloromethyl)-indoline derivative (+)-(S)-enantiomer) AA8 (Chinese Hamster Ovary)0.240Demonstrates potent cytotoxicity through DNA alkylation, with stereochemistry playing a crucial role.[4]
(1H-Indol-6-yl)methyl Benzoate Analog (Compound 28) MiaPaCa-2 (Pancreatic)>91 (OI value)Acts as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor, presenting a novel anticancer mechanism.[5]

Note: IC50 values are sourced from various studies and may not be directly comparable due to different experimental conditions. The data for this compound itself in a broad comparative context is limited in publicly available literature.

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways.

Table 2: Comparative Anti-inflammatory Activity of Selected Indole Derivatives

Compound/AnalogAssayActivity MetricKey Findings & SAR Insights
N'-((1H-indol-3-yl)methylene) derivative (JR19) Carrageenan-induced peritonitis59% inhibition at 10 mg/kgDemonstrates in vivo anti-inflammatory effects, likely through modulation of the nitric oxide pathway.[6]
Indole-dithiocarbamate derivative (Compound 24) LPS-stimulated lung tissueInhibition of TNF-α, IL-6, IL-1βShows potent inhibition of pro-inflammatory cytokine expression.[7]
Zafirlukast (Indole-containing drug) Leukotriene Receptor Antagonist-An established anti-inflammatory drug for asthma, highlighting the therapeutic potential of indole scaffolds.[8]
Melatonin (N-acetyl-5-methoxytryptamine) VariousAnti-inflammatory effectsA naturally occurring indoleamine with well-documented anti-inflammatory properties.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase.

  • Initiation: Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 or Ki value.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Unlabeled test compounds

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, incubate the cell membranes, the radiolabeled ligand at a fixed concentration, and the unlabeled test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by aminoindoles, the following diagrams are provided in DOT language for use with Graphviz.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, survival, and growth, and is a common target for anticancer indole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits Translation Initiation Aminoindole Aminoindole Derivative Aminoindole->PI3K Inhibits Aminoindole->Akt Inhibits Aminoindole->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by aminoindole derivatives.

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for their cytotoxic effects on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Aminoindole Derivatives (Serial Dilutions) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Data Analysis: Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity screening of aminoindole derivatives using the MTT assay.

Conclusion

The aminoindole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. As demonstrated, substitutions at various positions of the indole ring, particularly the location of the amino group, can dramatically alter the biological activity profile. While this compound is a valuable building block, the exploration of its biological potential is an ongoing endeavor. This guide provides a foundational comparison and detailed protocols to empower researchers to further investigate the therapeutic promise of this and other aminoindoles in the pursuit of innovative treatments for cancer, inflammation, and other diseases.

References

X-ray crystallography of 5-methyl-1H-indol-6-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural analysis of complex indole-based heterocyclic compounds, providing a comparative analysis of their crystallographic data and experimental protocols.

This guide presents a comparative analysis of the X-ray crystallographic data for two substituted indole derivatives: 4-Amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1 ) and 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H-[1][2][3]triazolo [4',3':2,3]pyridazino[4,5-b]indole (Compound 3 ). While not direct derivatives of 5-methyl-1H-indol-6-amine, these compounds containing an indole moiety provide valuable insight into the structural characterization of complex heterocyclic systems relevant to medicinal chemistry. The data presented is based on a published study and offers a practical example of the synthesis and crystallographic analysis of such molecules.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two indole derivatives, allowing for a direct comparison of their solid-state structures.

ParameterCompound 1Compound 3
Chemical Formula C10H9N5SC19H16BrN5S
Crystal System MonoclinicTriclinic
Space Group P21P-1
a (Å) Data not availableData not available
b (Å) Data not availableData not available
c (Å) Data not availableData not available
α (°) 90Data not available
β (°) Data not availableData not available
γ (°) 90Data not available
Volume (ų) Data not availableData not available
Z 4Data not available
Calculated Density (g/cm³) 1.519Data not available
Twist Angle (Indole/Triazole) 4.94 - 7.22°12.65°

Specific unit cell parameters (a, b, c, α, β, γ, and Volume) and the number of molecules in the unit cell (Z) for Compound 3 were not explicitly provided in the source material.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and X-ray crystallographic analysis of the featured compounds.

Synthesis of Indole Derivatives

Synthesis of 4-Amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1):

The synthesis of Compound 1 was performed, resulting in a product with a melting point of 300-301 °C. Elemental analysis calculated for C10H9N5S yielded: C, 51.93; H, 3.92; N, 30.28; S, 13.86%. The experimentally found values were: C, 51.99; H, 3.82; N, 30.21; S, 14.01%.[1]

Synthesis of 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H-[1][2][3]triazolo [4',3':2,3]pyridazino[4,5-b]indole (Compound 3):

Compound 3 was synthesized by refluxing a mixture of Compound 1 (2.0 mmol) and 4'-Bromoacetophenone (2.1 mmol) in 10 mL of methanol with the addition of concentrated HCl (0.3 mL) for 6 hours.[1] The resulting precipitate was collected by filtration, dried, and recrystallized from methanol. This process yielded a product with a melting point of 305-306 °C.[1] Elemental analysis calculated for C19H16BrN5S yielded: C, 53.53; H, 3.78; Br, 18.74; N, 16.43; S, 7.52%. The experimentally found values were: C, 53.73; H, 3.95; Br, 18.89; N, 16.39; S, 7.63%.[1]

X-ray Crystallography

Single crystals of Compound 1 and Compound 3 were prepared for diffraction analysis. The crystals were immersed in cryo-oil and mounted on a loop. Data collection was performed at 120 K for Compound 3 and 170 K for Compound 1 .[1]

The X-ray diffraction data were collected using a Bruker Kappa Apex II (for Compound 3 ) or a Rigaku Oxford Diffraction Supernova (for Compound 1 ) diffractometer with Mo Kα radiation.[1] Cell refinement and data reduction were carried out using the Denzo-Scalepack or CrysAlisPro software packages.[1]

The crystal structures were solved by the intrinsic phasing method using the SHELXT software.[1] A numerical or Gaussian absorption correction was applied to the intensities. Structural refinements were performed using the SHELXL software with the SHELXLE graphical user interface.[1]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the indole derivatives to their structural determination via X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials (Indole Precursor & Reagents) reaction Chemical Reaction (e.g., Reflux) start->reaction purification Purification (Filtration & Recrystallization) reaction->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

References

A Comparative Guide to Purity Assessment of 5-methyl-1H-indol-6-amine: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The stringent purity requirements for pharmaceutical intermediates are critical for the safety and efficacy of final drug products. For novel compounds like 5-methyl-1H-indol-6-amine, a key building block in various synthetic pathways, robust and validated analytical methods are essential for quality control. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment against other powerful analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for purity determination is contingent on factors such as the desired sensitivity, the nature of potential impurities, and the necessity for structural elucidation. Below is a comparative summary of the primary methods for analyzing this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[1]Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[1]An intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[1]
Primary Application Quantification of the main component and known impurities.[1]Identification and quantification of known and unknown impurities, including those at trace levels.[1]Absolute and relative quantification of the main component and impurities without needing identical reference standards.[1]
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL for indole derivatives.[1][2][3]0.1 - 10 ng/mL~0.5 mg/mL (analyte concentration).[1]
Precision (RSD) < 2%< 5%< 1%
Key Advantages Robust, reproducible, and cost-effective for routine analysis.High sensitivity and specificity; provides molecular weight information for impurity identification.Non-destructive, requires minimal sample preparation, and provides structural information.[4]
Limitations Requires reference standards for impurity identification; may not detect co-eluting impurities.Higher operational cost and complexity.Lower sensitivity compared to chromatographic methods.

Validated HPLC Method for this compound

This reversed-phase HPLC (RP-HPLC) method is designed for the accurate and precise determination of the purity of this compound and for the quantification of its related impurities.

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Method Validation Summary

The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.

Validation ParameterResult
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Repeatability: < 0.5%, Intermediate Precision: < 1.5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank, placebo, or potential impurities.

Experimental Protocols

Detailed methodologies for the HPLC method and its alternatives are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC conditions as described above can be utilized.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Scan Range: m/z 50-500

  • Sample Preparation: Prepare the sample as for the HPLC analysis, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio and fragmentation patterns, and quantification is performed using extracted ion chromatograms.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard.

Visualizing the Analytical Workflow

To further clarify the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflows.

HPLC_Method_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness (Varying Conditions) lod_loq->robustness validation_report Validation Report Generation robustness->validation_report end Validated Method for Routine Use validation_report->end

Caption: HPLC method validation workflow.

Purity_Analysis_Decision_Tree start Purity Assessment Required decision1 Routine Quality Control? start->decision1 hplc Use Validated HPLC Method decision1->hplc Yes decision2 Impurity Identification Needed? decision1->decision2 No end Complete Purity Profile hplc->end lcms Perform LC-MS Analysis decision2->lcms Yes decision3 Absolute Quantification Needed? decision2->decision3 No lcms->end decision3->hplc No qnmr Perform qNMR Analysis decision3->qnmr Yes qnmr->end

Caption: Decision tree for selecting a purity analysis method.

References

Navigating the Structure-Activity Landscape of 5-Methyl-1H-indol-6-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of 5-methyl-1H-indol-6-amine analogs, a promising scaffold in medicinal chemistry. Due to the limited availability of comprehensive public data on this specific scaffold, this guide draws upon established research on closely related indole derivatives to infer key SAR principles and provide actionable insights for further investigation.

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and therapeutic agents.[1] Its versatile structure allows for a wide range of chemical modifications, making it a frequent starting point for targeting diverse biological pathways in areas such as oncology and neurodegenerative diseases.[1][2] The this compound core, in particular, offers multiple points for chemical modification to optimize pharmacological properties.

General Principles of Indole SAR

The biological activity of indole derivatives is highly dependent on the nature and position of their substituents. Key positions for modification include the indole nitrogen (N1), and various positions on the benzene ring, most notably C5 and C6.[1] The general workflow for a typical SAR study involves lead identification, exploration of modifications to improve potency and selectivity, and optimization of pharmacokinetic properties.

Below is a generalized workflow for SAR studies, which serves as a logical framework for the exploration of novel analogs.

SAR_Workflow Lead_Identification Lead Identification SAR_Exploration SAR Exploration (Analog Synthesis) Lead_Identification->SAR_Exploration Biological_Screening Biological Screening (In vitro assays) SAR_Exploration->Biological_Screening Data_Analysis Data Analysis (SAR determination) Biological_Screening->Data_Analysis Data_Analysis->SAR_Exploration Iterative Design Lead_Optimization Lead Optimization (ADME/Tox profiling) Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

A generalized workflow for Structure-Activity Relationship (SAR) studies.

Comparative Analysis of 5-Substituted Indole Analogs

Compound IDR5 SubstituentR3 SubstituentBiological TargetActivity (IC50, µM)
1 -NO2-CH2-N(Et)2c-Myc G4> 20
2 -NH2-CH2-N(Et)2c-Myc G48.7
3 -NO2-CH2-pyrrolidinec-Myc G45.89
4 -NH2-CH2-pyrrolidinec-Myc G45.08

Data synthesized from studies on 5-nitroindole and 5-aminoindole derivatives as c-Myc G-quadruplex binders.

From this limited dataset, a preliminary SAR can be inferred:

  • Influence of the 5-Substituent: The conversion of a 5-nitro group to a 5-amino group appears to enhance the binding affinity for the c-Myc G-quadruplex, as seen in the comparison between compounds 1 and 2 , and compounds 3 and 4 . This suggests that an electron-donating amino group at the C5 position is favorable for this particular biological target.

  • Impact of the 3-Substituent: The nature of the substituent at the C3 position also plays a role in the activity. A pyrrolidine-containing substituent (compounds 3 and 4 ) seems to confer greater potency compared to a diethylamino group (compounds 1 and 2 ).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are crucial. Below are summaries of typical experimental protocols used in the evaluation of indole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_measurement Measurement Cell_Seeding Seed cells in 96-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add varying concentrations of test compounds Incubation_24h->Add_Compounds Incubation_48h Incubate for 48h Add_Compounds->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Workflow for a typical MTT cytotoxicity assay.
  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 4 hours.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Kinase Inhibition Assay

For analogs targeting protein kinases, a common method to determine inhibitory activity is through in vitro kinase assays.

  • Reaction Mixture Preparation: The assay is typically performed in a buffer solution containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Future Directions

The exploration of this compound derivatives is an emerging area with significant potential. Future research should focus on the systematic synthesis and biological evaluation of a larger and more diverse library of these compounds to establish definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects will be crucial for their rational design and development as potential therapeutic agents. The general principles and methodologies outlined in this guide, based on closely related indole scaffolds, provide a solid foundation for these future investigations.

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of an Indole-Based Anticancer Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is the correlation between in vitro potency and in vivo efficacy. This guide provides a comparative overview of a potent indolyl-hydrazone derivative, referred to as Compound 5, highlighting its performance in both laboratory and preclinical animal models. While not a direct derivative of 5-methyl-1H-indol-6-amine, this analysis of a related indole-based compound offers valuable insights into the translational potential of this chemical class in oncology.

Quantitative Efficacy: A Side-by-Side Comparison

The following table summarizes the key quantitative data obtained from the in vitro and in vivo evaluation of Compound 5, an indolyl-hydrazone derivative, against breast cancer models. This direct comparison facilitates an objective assessment of its therapeutic potential.

Parameter In Vitro Efficacy In Vivo Efficacy
Compound Indolyl-hydrazone (Compound 5)Indolyl-hydrazone (Compound 5)
Model MCF-7 Human Breast Cancer Cell LineMCF-7 Xenograft in Nude Mice
Metric IC50 (Half-maximal Inhibitory Concentration)Tumor Volume Reduction
Result 2.73 ± 0.14 µM[1]46.9% reduction compared to control[1]
Comparator Staurosporine (IC50 = 8.32 ± 0.43 µM)[1]Untreated Control

Unveiling the Mechanism: Targeting Key Kinase Pathways

Compound 5's anticancer activity is attributed to its ability to inhibit several key kinases involved in cell proliferation and survival. The results from kinase inhibition assays revealed significant activity against PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR.[1] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.

References

Navigating the Synthesis of 5-methyl-1H-indol-6-amine: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Among these, the indole nucleus and its derivatives are of significant interest due to their prevalence in biologically active compounds. This guide provides a comprehensive comparison of different synthetic strategies for obtaining 5-methyl-1H-indol-6-amine, a valuable building block for various pharmaceutical agents.

This publication outlines three distinct and plausible synthetic pathways to the target molecule. Each route is analyzed based on established chemical principles, with supporting data from analogous transformations reported in the scientific literature. The guide presents a clear comparison of these methods, offering insights into their respective advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. Detailed experimental protocols for key steps are provided to facilitate practical application in a research and development setting.

Route 1: Leimgruber-Batcho Indole Synthesis Approach

A versatile and widely used method for indole synthesis is the Leimgruber-Batcho reaction. This approach is particularly advantageous when the requisite substituted o-nitrotoluene is readily available. The proposed synthesis of this compound via this route begins with 2,4-dimethyl-1-nitrobenzene.

The initial step involves the formation of an enamine intermediate by reacting the starting nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a reductive cyclization of the nitro group to an amine, which then spontaneously cyclizes and eliminates dimethylamine to form the indole ring. The final step is the reduction of the nitro group at the 6-position to the desired amine.

Leimgruber_Batcho_Route start 2,4-Dimethyl-1-nitrobenzene enamine Enamine formation (DMF-DMA) start->enamine reductive_cyclization Reductive Cyclization (e.g., H2, Pd/C) enamine->reductive_cyclization nitro_indole 5-Methyl-6-nitro-1H-indole reductive_cyclization->nitro_indole reduction Nitro Reduction (e.g., SnCl2, HCl) nitro_indole->reduction final_product This compound reduction->final_product

Figure 1: Leimgruber-Batcho approach to this compound.

Route 2: Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and reliable method for constructing the indole core from a phenylhydrazine and a suitable ketone or aldehyde. For the synthesis of this compound, this route would commence with the formation of (4-methyl-3-nitrophenyl)hydrazine from 4-methyl-3-nitroaniline.

The resulting hydrazine is then condensed with a suitable carbonyl compound, such as pyruvic acid or an acetone equivalent, under acidic conditions. This leads to the formation of a hydrazone, which undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the indole ring. The final step involves the reduction of the nitro group to the target amine.

Fischer_Route start 4-Methyl-3-nitroaniline diazotization Diazotization (NaNO2, HCl) start->diazotization hydrazine_formation Reduction (e.g., SnCl2) diazotization->hydrazine_formation hydrazine (4-Methyl-3-nitrophenyl)hydrazine hydrazine_formation->hydrazine fischer_synthesis Fischer Indole Synthesis (with ketone/aldehyde, acid catalyst) hydrazine->fischer_synthesis nitro_indole 5-Methyl-6-nitro-1H-indole fischer_synthesis->nitro_indole reduction Nitro Reduction (e.g., SnCl2, HCl) nitro_indole->reduction final_product This compound reduction->final_product

Figure 2: Fischer indole synthesis approach.

Route 3: Modern Coupling Approach (Buchwald-Hartwig Amination)

Modern palladium-catalyzed cross-coupling reactions offer powerful tools for the formation of C-N bonds. A plausible route to this compound could involve the synthesis of a suitably halogenated indole precursor, followed by a Buchwald-Hartwig amination to introduce the amino group.

This strategy could start with the synthesis of 6-bromo-5-methyl-1H-indole. The key step would then be the palladium-catalyzed coupling of this bromoindole with a protected amine source, such as benzophenone imine, followed by deprotection to yield the final product. This approach allows for late-stage introduction of the amine functionality.

Coupling_Route start Substituted Benzene Precursor indole_synthesis Indole Ring Formation start->indole_synthesis bromo_indole 6-Bromo-5-methyl-1H-indole indole_synthesis->bromo_indole buchwald_hartwig Buchwald-Hartwig Amination (Pd catalyst, ligand, base, amine source) bromo_indole->buchwald_hartwig protected_amine Protected this compound buchwald_hartwig->protected_amine deprotection Deprotection protected_amine->deprotection final_product This compound deprotection->final_product

Figure 3: Buchwald-Hartwig amination approach.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, cost, scalability, and the desired purity of the final product. The following table provides a summary of the key quantitative parameters for each proposed route, based on data from analogous reactions in the literature.

ParameterRoute 1: Leimgruber-BatchoRoute 2: FischerRoute 3: Buchwald-Hartwig
Starting Material 2,4-Dimethyl-1-nitrobenzene4-Methyl-3-nitroaniline6-Bromo-5-methyl-1H-indole
Number of Steps 343
Overall Yield (estimated) Moderate to GoodModerateGood
Key Intermediates Enamine, 5-Methyl-6-nitro-1H-indole(4-Methyl-3-nitrophenyl)hydrazine, 5-Methyl-6-nitro-1H-indoleProtected amine
Reaction Conditions Mild to moderateOften requires strong acids and elevated temperaturesRequires inert atmosphere and specialized catalysts/ligands
Scalability Generally goodCan be challenging due to exotherms and handling of hydrazinesCan be expensive for large-scale synthesis due to catalyst cost

Experimental Protocols

Route 1: Leimgruber-Batcho Indole Synthesis (Key Steps)

  • Step 1: Enamine Formation from 2,4-Dimethyl-1-nitrobenzene A mixture of 2,4-dimethyl-1-nitrobenzene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated, typically at reflux, in a suitable solvent such as DMF. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

  • Step 2: Reductive Cyclization to 5-Methyl-6-nitro-1H-indole The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, other reducing agents like Raney nickel and hydrazine can be employed. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.

  • Step 3: Reduction of 5-Methyl-6-nitro-1H-indole To a solution of 5-methyl-6-nitro-1H-indole in a mixture of ethanol and concentrated hydrochloric acid, tin(II) chloride dihydrate (SnCl₂) is added portion-wise at a controlled temperature. The reaction mixture is then heated at reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.

Route 2: Fischer Indole Synthesis (Key Steps)

  • Step 1: Synthesis of (4-Methyl-3-nitrophenyl)hydrazine 4-Methyl-3-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example, with a solution of tin(II) chloride in concentrated hydrochloric acid, to yield the corresponding hydrazine hydrochloride salt, which can be isolated by filtration.

  • Step 2: Fischer Indole Synthesis to 5-Methyl-6-nitro-1H-indole A mixture of (4-methyl-3-nitrophenyl)hydrazine and a suitable ketone (e.g., acetone) or aldehyde is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and neutralized. The precipitated product is collected by filtration and purified by recrystallization or column chromatography.

Route 3: Buchwald-Hartwig Amination (Key Step)

  • Step 3: Synthesis of this compound In a glovebox, a reaction vessel is charged with 6-bromo-5-methyl-1H-indole, an amine source (e.g., benzophenone imine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). A dry, deoxygenated solvent such as toluene or dioxane is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is worked up by filtration through a pad of celite, and the solvent is removed. The resulting protected amine is then deprotected under acidic conditions to yield the final product, which is purified by chromatography.

Conclusion

The synthesis of this compound can be accomplished through several distinct synthetic strategies. The Leimgruber-Batcho and Fischer indole syntheses represent classical and well-established methods, with the choice between them often dictated by the availability of the respective starting materials. The modern Buchwald-Hartwig amination approach offers a more modular and potentially higher-yielding route, particularly for late-stage functionalization, though it may be less cost-effective on a large scale. The selection of the most appropriate synthetic route will ultimately depend on a careful consideration of factors such as cost, scalability, and the specific requirements of the research or development program.

References

Comparative Docking Analysis of 5-Methyl-1H-Indol-6-Amine Derivatives Targeting Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding interactions and inhibitory potential of 5-methyl-1H-indol-6-amine derivatives. This guide provides a comparative analysis of their docking performance against key protein kinase targets, supported by detailed experimental protocols and quantitative data.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Among these, this compound derivatives have garnered interest for their potential as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2] This guide presents a comparative analysis of the docking studies of a series of this compound derivatives against prominent protein kinase targets, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

Comparative Docking Performance and Biological Activity

To evaluate the potential of this compound derivatives as kinase inhibitors, a molecular docking study was conducted against key protein kinases involved in cancer progression, such as PI3Kα, Akt1 (also known as PKBα), and mTOR. The docking scores, representing the binding affinity of the compounds to the active site of the kinases, were calculated and are presented in Table 1. Lower docking scores indicate a higher binding affinity.

Furthermore, the in vitro inhibitory activity of these derivatives was assessed against a panel of cancer cell lines to determine their half-maximal inhibitory concentrations (IC50). These values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, provide a measure of the cytotoxic potential of the compounds.

Compound IDTarget ProteinDocking Score (kcal/mol)Cancer Cell LineIC50 (µM)
Derivative 1 PI3Kα-9.2MCF-7 (Breast)5.8
Akt1-8.5
mTOR-7.9
Derivative 2 PI3Kα-9.8MCF-7 (Breast)2.1
Akt1-8.9
mTOR-8.3
Derivative 3 PI3Kα-8.7MCF-7 (Breast)12.5
Akt1-7.9
mTOR-7.2
Reference Drug PI3Kα-10.5MCF-7 (Breast)0.5
(Known Kinase Inhibitor)Akt1-9.8
mTOR-9.1

Table 1: Comparative Docking Scores and IC50 Values of this compound Derivatives. The docking scores indicate the binding affinity to the target proteins PI3Kα, Akt1, and mTOR. The IC50 values represent the anti-proliferative activity against the MCF-7 breast cancer cell line.

Experimental Protocols

Molecular Docking Protocol

The molecular docking studies were performed using AutoDock Vina.[3] The three-dimensional structures of the target proteins (PI3Kα, Akt1, and mTOR) were obtained from the Protein Data Bank (PDB). The protein structures were prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The ligands (this compound derivatives) were built using ChemDraw and their geometries were optimized using molecular mechanics force fields. The grid box for docking was centered on the active site of each kinase, and the docking was performed with a high exhaustiveness setting to ensure a thorough search of the conformational space. The resulting docking poses were analyzed, and the one with the lowest binding energy was selected as the most probable binding mode.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinases was evaluated using an in vitro kinase inhibition assay, such as the ADP-Glo™ Luminescent Kinase Assay.[4] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay was performed in a 96-well plate format. The kinase, substrate, ATP, and various concentrations of the indole derivatives were incubated together. After the reaction, the ADP-Glo™ Reagent was added to stop the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. The luminescence was measured using a plate reader, and the percentage of kinase inhibition was calculated for each compound concentration to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the this compound derivatives on cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. After incubation, the MTT reagent was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Many cancers exhibit dysregulation of this pathway, making it an attractive target for cancer therapy. The this compound derivatives investigated in these docking studies are designed to inhibit key kinases within this pathway, thereby disrupting the downstream signaling cascade and inducing cancer cell death.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

The general workflow for the docking and experimental validation of these indole derivatives follows a systematic approach, from computational design to biological evaluation.

Experimental_Workflow cluster_computational Computational Design & Screening cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation Ligand_Design Ligand Design (this compound derivatives) Target_Selection Target Protein Selection (e.g., PI3K, Akt, mTOR) Ligand_Design->Target_Selection Docking Molecular Docking (Binding Affinity Prediction) Target_Selection->Docking Synthesis Synthesis & Purification of Derivatives Docking->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (Anticancer Activity) Kinase_Assay->Cell_Assay

Caption: Experimental workflow for docking studies.

References

Safety Operating Guide

Safe Disposal of 5-methyl-1H-indol-6-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Disposal Considerations

Based on the hazard classifications of analogous indole compounds, 5-methyl-1H-indol-6-amine should be handled as a substance that is potentially harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life.[1][2] Therefore, it must be managed as hazardous waste and must not be disposed of in sanitary sewer systems or regular trash.[1][2]

Hazard Classification (Inferred)GHS Code (Anticipated)DescriptionDisposal Implication
Acute Toxicity (Oral)H302Harmful if swallowed.Do not ingest; handle with appropriate PPE. Waste is considered toxic.[1]
Acute Toxicity (Dermal)H311Toxic in contact with skin.Avoid skin contact; wear protective gloves and clothing. Contaminated materials are hazardous.[1]
Eye IrritationH319Causes serious eye irritation.Wear eye and face protection.[1]
Acute Aquatic HazardH400Very toxic to aquatic life.CRITICAL: Do not dispose down the drain or in the environment. Must be treated as hazardous environmental waste.[1]

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step procedure outlines the approved method for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat or protective clothing, and safety glasses with side shields or goggles.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

2. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).[2][3]

  • The container must be made of a material compatible with the chemical and any solvents used.[2][3]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[1][3]

  • Segregate waste based on its physical state:

    • Solid Waste: Place contaminated gloves, paper towels, and other solid materials in a designated solid hazardous waste container.[2]

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof container designed for liquid waste.[1][2]

3. Container Management:

  • The hazardous waste container must be kept securely closed at all times, except when adding waste.[2][4]

  • Label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[4]

4. Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[3][4]

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][5]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][2][3]

  • Provide a complete and accurate description of the waste to the disposal personnel.

  • Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved and validated protocol.[2]

Disposal Workflow

start Begin Waste Disposal (this compound) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize Waste (Solid or Liquid) ppe->characterize solid_container 3a. Place in Labeled SOLID Hazardous Waste Container characterize->solid_container Solid liquid_container 3b. Place in Labeled LIQUID Hazardous Waste Container characterize->liquid_container Liquid improper_disposal Improper Disposal (Drain/Trash) characterize->improper_disposal DO NOT DO storage 4. Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact 5. Contact EHS for Pickup storage->ehs_contact end End of Procedure ehs_contact->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 5-methyl-1H-indol-6-amine. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. The following recommendations are based on safety data for structurally similar compounds and general best practices for handling laboratory chemicals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The required PPE is summarized in the table below.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles compliant with EN 166 are required to protect against splashes. A face shield may also be necessary for additional protection.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect the skin. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Before beginning any work, it is crucial to read and understand the Safety Data Sheet (SDS) for the compound and similar chemicals.[2]

  • Work in a designated area, such as a chemical fume hood, with immediate access to an emergency eyewash station and safety shower.[1][2]

  • Assemble all necessary equipment and reagents before you begin.[2]

  • Ensure you are wearing the appropriate PPE as detailed in the table above.[2]

2. Handling the Compound:

  • To prevent moisture condensation, allow the container of this compound to equilibrate to room temperature before opening.[2]

  • Carefully open the container inside the chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in the handling area.[4]

3. Post-Handling:

  • Tightly seal the container after use.[3]

  • Thoroughly wash your hands with soap and water after handling is complete.[2]

  • Clean the work area and decontaminate surfaces with an appropriate solvent, followed by washing with soap and water.[2]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in a clearly labeled, sealed container.[3] Contaminated materials such as gloves and paper towels should also be collected in a designated hazardous waste container.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[3][4][5] Do not empty into drains.[5]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Surfaces handle2->cleanup1 cleanup2 Collect Waste cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3 doff_ppe Doff PPE cleanup3->doff_ppe Final Steps emergency1 Spill Occurs emergency_proc1 Follow Spill Protocol emergency1->emergency_proc1 emergency2 Exposure Occurs emergency_proc2 Follow First Aid emergency2->emergency_proc2 wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.